Hexadecyl palmitate-d3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C32H64O2 |
|---|---|
Molekulargewicht |
487.9 g/mol |
IUPAC-Name |
1,1,2,2-tetradeuteriohexadecyl 16,16,16-trideuteriohexadecanoate |
InChI |
InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3/i2D3,29D2,31D2 |
InChI-Schlüssel |
PXDJXZJSCPSGGI-LGJOIJPZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCC(=O)OC([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Physical and chemical properties of Hexadecyl palmitate-d3.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Hexadecyl palmitate-d3. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of key workflows. This document is intended to serve as a comprehensive resource for researchers utilizing this stable isotope-labeled compound in their studies.
Core Physical and Chemical Properties
This compound is a deuterated form of Hexadecyl palmitate (also known as cetyl palmitate), a naturally occurring ester of palmitic acid and hexadecanol. The "-d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly as an internal standard for mass spectrometry-based quantification and as a tracer in metabolic studies.
Table 1: Physical and Chemical Properties of Hexadecyl Palmitate
| Property | Value | Source(s) |
| Synonyms | Cetyl palmitate, Palmitic acid hexadecyl ester | [1][2][3] |
| Molecular Formula | C₃₂H₆₄O₂ | [2] |
| Molecular Weight | 480.85 g/mol | [2][3] |
| Appearance | White to almost white crystalline powder or waxy solid | [2][3] |
| Melting Point | 52 - 56 °C | [3] |
| Boiling Point | 360 °C | [3] |
| Solubility | Insoluble in water; Soluble in hot acetone, ethanol, ether, and chloroform. | [2] |
| Storage Temperature | Room Temperature | [1] |
Note on Deuteration: The molecular weight of this compound will be approximately 483.87 g/mol , reflecting the replacement of three protons with three deuterons. Other physical properties such as melting point, boiling point, and solubility are not expected to differ significantly from the non-deuterated form.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of deuterated esters involves a two-step process: first, the deuteration of the carboxylic acid, followed by esterification.
Protocol: Synthesis of Palmitic Acid-d3 and subsequent esterification
Materials and Reagents:
-
Palmitic acid
-
Deuterium oxide (D₂O)
-
Platinum on carbon (Pt/C) catalyst
-
Hexadecanol
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Deuteration of Palmitic Acid:
-
In a high-pressure reactor, combine palmitic acid, a catalytic amount of Pt/C, and D₂O.
-
Seal the reactor and heat to a temperature sufficient to facilitate H/D exchange (typically >150 °C) for several hours to days. The reaction progress can be monitored by taking small aliquots and analyzing them by mass spectrometry to determine the extent of deuteration.
-
After the desired level of deuteration is achieved, cool the reactor, and extract the deuterated palmitic acid with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain palmitic acid-d3.
-
-
Esterification to this compound:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the dried palmitic acid-d3 and an equimolar amount of hexadecanol in anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture and wash it with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
-
Analytical Methods
Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for confirming the identity and purity of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., a DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a lower temperature (e.g., 150 °C), ramp to a higher temperature (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min), and hold for a few minutes.
-
Injector: Split/splitless injector, operated in splitless mode at a high temperature (e.g., 280 °C).
-
Mass Spectrometer: Electron ionization (EI) source at 70 eV.
-
Scan Range: m/z 50-600.
Sample Preparation:
-
Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., hexane or chloroform) to a concentration of approximately 1 mg/mL.
Analysis:
-
Inject 1 µL of the sample into the GC-MS.
-
The resulting chromatogram should show a single major peak corresponding to this compound.
-
The mass spectrum of this peak will show a molecular ion ([M]⁺) at m/z 483.87, which is 3 units higher than the non-deuterated compound (m/z 480.85). The fragmentation pattern should be consistent with that of a long-chain fatty acid ester.
Protocol: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure and the location of deuterium labeling.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
Analysis:
-
Acquire a ¹H NMR spectrum.
-
The spectrum of this compound will be very similar to that of the non-deuterated compound, with characteristic signals for the ester and alkyl chain protons.
-
Crucially, the integral of the proton signal corresponding to the deuterated position(s) will be reduced, confirming the isotopic labeling. For example, if the terminal methyl group of the palmitate moiety is deuterated (-CD₃), the characteristic triplet for this group will be absent or significantly diminished in the ¹H NMR spectrum.
Visualizations
The following diagrams illustrate the described experimental workflows.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for this compound.
Applications in Research
Deuterated lipids like this compound are crucial tools in various research fields:
-
Pharmacokinetics and Drug Metabolism: Used as internal standards in LC-MS/MS methods for the accurate quantification of the non-deuterated drug or its metabolites in biological matrices.
-
Metabolomics: Employed as tracers to follow the metabolic fate of fatty acids in cells and organisms, providing insights into lipid metabolism pathways.
-
Lipidomics: Serves as a spike-in standard to control for variations in sample preparation and instrument response, enabling precise and accurate quantification of endogenous lipids.
This technical guide provides a foundational understanding of this compound for researchers. While specific experimental conditions may require optimization, the provided protocols and data serve as a valuable starting point for incorporating this stable isotope-labeled compound into experimental designs.
References
The Gold Standard: A Technical Guide to the Principle and Application of Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. This technical guide delves into the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards, the undisputed gold standard for robust and reliable LC-MS quantification. From mitigating matrix effects to ensuring regulatory compliance, deuterated standards offer a level of analytical certainty that is indispensable in modern research and drug development.
Core Principle: Isotope Dilution Mass Spectrometry
The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium.[1] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[1][2]
By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte.[1] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard.[1][3] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[3]
Advantages of Using Deuterated Internal Standards
The primary advantage of employing deuterated internal standards is the significant improvement in analytical accuracy and precision.[4] They are instrumental in correcting for a variety of potential errors that can occur during the analytical workflow:
-
Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue homogenates are complex mixtures containing numerous endogenous compounds. These compounds can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, is a major source of variability and inaccuracy in LC-MS analysis. Since a deuterated internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of matrix effect.[5][6] By calculating the ratio of the analyte to the internal standard, the variability caused by the matrix is effectively normalized.[7]
-
Compensation for Sample Preparation Variability: The multi-step process of sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction, can introduce variability in analyte recovery. As the deuterated standard is added at the beginning of this process, it experiences the same potential for loss as the analyte. The use of the analyte-to-internal standard ratio corrects for this variability.[8]
-
Correction for Instrumental Variability: Fluctuations in the performance of the LC-MS system, such as variations in injection volume or detector response, can affect the signal intensity. A deuterated internal standard co-injected with the analyte experiences these fluctuations to the same extent, and the ratio metric provides a stable and reliable quantitative result.[9]
Quantitative Data Presentation
The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is evident in the improved precision and accuracy of quantitative methods. The following tables summarize comparative data from various studies.
Table 1: Comparison of Inter-assay Precision for Sirolimus in Whole Blood [8]
| Internal Standard Type | Analyte Concentration | Inter-patient Imprecision (CV%) |
| Deuterated Sirolimus (SIR-d3) | Low | 2.7% |
| Deuterated Sirolimus (SIR-d3) | Medium | 3.5% |
| Deuterated Sirolimus (SIR-d3) | High | 5.7% |
| Structural Analog (DMR) | Low | 7.6% |
| Structural Analog (DMR) | Medium | 8.9% |
| Structural Analog (DMR) | High | 9.7% |
Table 2: Validation Results for Venetoclax Quantification in Human Plasma using a Deuterated Internal Standard (D8) [10]
| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 5.7 | 98.7 | 5.95 | 98.0 |
| Medium | 6.2 | 96.3 | 7.2 | 99.2 |
| High | 7.7 | 97.5 | 8.5 | 100.4 |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to successful quantitative analysis using deuterated internal standards. The following are detailed methodologies for key experiments cited.
Protocol 1: Quantification of Immunosuppressants in Whole Blood by LC-MS/MS
This protocol is suitable for the extraction and analysis of drugs like cyclosporine A, tacrolimus, sirolimus, and everolimus from whole blood samples.[5]
Materials:
-
Whole blood samples
-
Deuterated internal standard working solution (containing a mixture of deuterated cyclosporine A, tacrolimus, sirolimus, and everolimus in methanol)
-
Precipitating agent: Zinc sulfate solution (0.1 M in water) and Methanol
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the whole blood sample.[4]
-
Add 100 µL of the internal standard working solution.[4]
-
Vortex for 30 seconds.
-
Add 150 µL of zinc sulfate solution to precipitate proteins.[4]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.[4]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in methanol.[4]
-
Gradient: Start with 50% B, increase to 95% B over 2 minutes, hold for 1 minute, and then return to initial conditions.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
-
Mass Spectrometry:
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its deuterated internal standard.[8]
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).[8]
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.[8]
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.[8]
-
Protocol 2: Bioanalytical Method Validation for a Drug in Human Plasma
This protocol outlines a general procedure for the validation of a bioanalytical method using a deuterated internal standard, adhering to regulatory guidelines.[11]
Validation Parameters:
-
Selectivity: Analyze at least six different lots of blank human plasma to ensure no endogenous interferences are observed at the retention times of the analyte and the deuterated internal standard.
-
Calibration Curve: Prepare a calibration curve consisting of a blank, a zero sample (blank + internal standard), and at least six non-zero calibration standards. The curve should be fitted with an appropriate regression model.
-
Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), low, medium, and high) in at least five replicates. The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. The coefficient of variation of the internal standard-normalized matrix factor should be ≤15%.
-
Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Evaluate the stability of the analyte and deuterated internal standard under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of deuterated standards in quantitative analysis.
Conclusion
The use of deuterated internal standards in LC-MS represents a cornerstone of high-quality quantitative analysis. By effectively compensating for a wide range of analytical variabilities, they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability. While their implementation requires careful planning and validation, the benefits in terms of data integrity and confidence in analytical results are unparalleled.
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. myadlm.org [myadlm.org]
- 5. texilajournal.com [texilajournal.com]
- 6. benchchem.com [benchchem.com]
- 7. Trading Strategies & Indicators Built by TradingView Community [tradingview.com]
- 8. benchchem.com [benchchem.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Role of Hexadecyl Palmitate-d3 in Stable Isotope Dilution Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of Hexadecyl palmitate-d3 as an internal standard in stable isotope dilution assays (SIDA), a powerful analytical technique for the precise quantification of its non-labeled counterpart, hexadecyl palmitate, and other related lipid molecules. This document outlines the core principles of SIDA, detailed experimental protocols, and data interpretation, offering a comprehensive resource for researchers in lipidomics, drug development, and related fields.
Introduction to Stable Isotope Dilution Assays and Hexadecyl Palmitate
Stable isotope dilution analysis is a highly accurate method for quantifying compounds in complex matrices. The technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) to a sample. The labeled compound is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).
Hexadecyl palmitate, also known as cetyl palmitate, is a wax ester composed of hexadecanoic acid (palmitic acid) and 1-hexadecanol (cetyl alcohol). It is found in various biological systems and is used in pharmaceutical and cosmetic formulations. Accurate quantification of hexadecyl palmitate is crucial for understanding lipid metabolism, disease pathology, and for quality control in various industries.
This compound is a synthetic version of hexadecyl palmitate where three hydrogen atoms on the methyl group of the palmitate moiety have been replaced with deuterium atoms. This mass shift allows it to be distinguished from the endogenous, unlabeled compound by mass spectrometry, making it an ideal internal standard.
Core Principles of Stable Isotope Dilution using this compound
The fundamental principle of SIDA is that the stable isotope-labeled internal standard behaves identically to the endogenous analyte during sample preparation, extraction, and analysis. Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of added internal standard using mass spectrometry, the initial concentration of the analyte in the sample can be accurately determined.
The key advantages of using this compound in SIDA include:
-
High Accuracy and Precision: It corrects for variations in sample extraction, derivatization, and instrument response.
-
Specificity: The unique mass of the deuterated standard allows for its clear differentiation from other sample components.
-
Reduced Matrix Effects: Co-elution of the analyte and the internal standard in chromatographic methods helps to mitigate the impact of ion suppression or enhancement from the sample matrix.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of hexadecyl palmitate in a biological sample using this compound as an internal standard.
Caption: General workflow for stable isotope dilution analysis.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for specific research needs.
Materials and Reagents
| Reagent/Material | Specifications |
| Hexadecyl palmitate | >99% purity |
| This compound | >98% isotopic purity |
| Chloroform | HPLC grade |
| Methanol | HPLC grade |
| Water | HPLC grade |
| Nitrogen Gas | High purity |
Sample Preparation and Lipid Extraction (Folch Method)
-
Sample Collection: Collect biological samples (e.g., 100 µL of plasma or 50 mg of tissue homogenate).
-
Internal Standard Spiking: Add a known amount of this compound (e.g., 100 ng in a small volume of solvent) to each sample.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Homogenization/Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell disruption.
-
Phase Separation: Add 0.4 mL of 0.9% NaCl solution and vortex for another 30 seconds. Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Lipid Extraction: Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 90:10 methanol:chloroform).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate hexadecyl palmitate from other lipids. For example, start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Hexadecyl palmitate (Analyte): Monitor the transition of the precursor ion (e.g., [M+NH₄]⁺) to a specific product ion.
-
This compound (Internal Standard): Monitor the transition of the deuterated precursor ion to the same product ion. The precursor ion will have a mass shift of +3 Da compared to the analyte.
-
-
The following diagram illustrates the logic of MRM for this analysis.
An In-depth Technical Guide to Hexadecyl Palmitate-d3: Synthesis, Analysis, and Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "Hexadecyl palmitate-d3" is not a standardized chemical name and does not unambiguously identify the position of the deuterium labels. For the purposes of this technical guide, it is assumed that "this compound" refers to hexadecyl (16,16,16-d3)-palmitate , where the terminal methyl group of the palmitate moiety is labeled with three deuterium atoms. This assumption is based on common isotopic labeling strategies for tracking fatty acid metabolism.
Introduction to this compound
Hexadecyl palmitate, also known as cetyl palmitate, is a wax ester composed of hexadecanoic acid (palmitic acid) and hexadecan-1-ol (cetyl alcohol). In its isotopically labeled form, this compound serves as a valuable tracer in metabolic research. The presence of a stable, heavy isotope of hydrogen (deuterium) allows for the precise tracking of the molecule's absorption, distribution, metabolism, and excretion (ADME) within a biological system without altering its fundamental chemical properties.
The primary application of this compound is in lipidomics, where it can be used as an internal standard for the quantification of endogenous hexadecyl palmitate or to trace the metabolic fate of the palmitate moiety. This guide provides a comprehensive overview of its synthesis, analytical characterization, and its utility in experimental research, complete with detailed protocols and data presentation.
Physicochemical Properties and Data
The key physicochemical properties of the assumed this compound are summarized in the table below. These values are based on the non-labeled compound, with adjustments for the isotopic labeling.
| Property | Value |
| Chemical Formula | C₃₂H₆₁D₃O₂ |
| Molecular Weight | 483.9 g/mol |
| Appearance | White to off-white waxy solid |
| Melting Point | Approximately 54 °C |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform, hexane, and ethanol |
| Isotopic Purity | Typically >98% |
Synthesis of Hexadecyl (16,16,16-d3)-palmitate
The synthesis of this compound involves the esterification of (16,16,16-d3)-palmitic acid with hexadecanol.
Synthesis of (16,16,16-d3)-Palmitic Acid
A common method for preparing terminally deuterated fatty acids is through a multi-step process starting from a shorter, functionalized precursor.
Experimental Protocol: Synthesis of (16,16,16-d3)-Palmitic Acid
-
Starting Material: 15-bromopentadecanoic acid.
-
Grignard Reaction: The bromide is converted to a Grignard reagent by reacting with magnesium turnings in anhydrous diethyl ether.
-
Deuteration: The Grignard reagent is quenched with deuterium oxide (D₂O) to introduce the deuterium atoms at the terminal position.
-
Purification: The resulting (16,16,16-d3)-palmitic acid is purified by recrystallization or column chromatography.
Esterification
Experimental Protocol: Esterification to form Hexadecyl (16,16,16-d3)-palmitate
-
Reactants: Equimolar amounts of (16,16,16-d3)-palmitic acid and hexadecanol are dissolved in a suitable solvent such as toluene.
-
Catalyst: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added.
-
Reaction: The mixture is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the ester product.
-
Work-up and Purification: The reaction mixture is cooled, washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Analytical Characterization
The identity and isotopic enrichment of this compound are confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing fatty acid esters.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., hexane).
-
GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid methyl esters, though a non-polar column can be used for wax esters). The temperature program is optimized to separate hexadecyl palmitate from other potential components.
-
MS Detection: The eluting compounds are ionized (typically by electron ionization - EI) and the mass-to-charge ratio (m/z) of the resulting fragments is measured.
Expected Mass Spectrum Data
| Ion | Expected m/z (Non-labeled) | Expected m/z (d3-labeled) | Interpretation |
| Molecular Ion [M]⁺ | 480.5 | 483.5 | Indicates the mass of the intact molecule. |
| [M-C₁₅H₃₁CO]⁺ | 257.3 | 257.3 | Loss of the palmitoyl group. |
| [C₁₆H₃₃]⁺ | 225.3 | 225.3 | Hexadecyl cation. |
| [C₁₅H₃₁COOH₂]⁺ | 257.3 | 260.3 | McLafferty rearrangement product (palmitic acid). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ²H NMR spectroscopy can confirm the position of the deuterium labels.
-
¹H NMR: The spectrum will show a decrease in the integration of the terminal methyl proton signal of the palmitate chain relative to other proton signals.
-
²H NMR: A signal corresponding to the deuterium atoms at the C-16 position of the palmitate will be observed.
Applications in Metabolic Tracing
This compound can be administered to cell cultures or animal models to trace the metabolic fate of the palmitate moiety.
Experimental Workflow for a Cell Culture-Based Metabolic Tracing Study
Caption: Experimental workflow for metabolic tracing.
Experimental Protocol: Tracing Palmitate Metabolism in Hepatocytes
-
Cell Culture: Plate hepatocytes at a suitable density and allow them to adhere.
-
Treatment: Incubate the cells with media containing a known concentration of this compound for various time points.
-
Cell Lysis and Lipid Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS), and then lyse the cells. Extract the total lipids using a method such as the Folch or Bligh-Dyer procedure.
-
Lipid Class Separation: Separate the lipid extract into different classes (e.g., triglycerides, phospholipids, free fatty acids) using thin-layer chromatography (TLC) or liquid chromatography (LC).
-
Derivatization and Analysis: Transesterify the fatty acids in each lipid class to their fatty acid methyl esters (FAMEs). Analyze the FAMEs by GC-MS to determine the incorporation of the d3-palmitate into different lipid species.
-
Data Analysis: Quantify the amount of d3-labeled palmitate in each lipid class to understand the flux of palmitate through different metabolic pathways.
Relevant Signaling and Metabolic Pathways
The d3-labeled palmitate from this compound can be traced through various metabolic pathways, most notably fatty acid β-oxidation for energy production.
Fatty Acid β-Oxidation Pathway
Caption: Simplified diagram of fatty acid β-oxidation.
By measuring the incorporation of the deuterium label into downstream metabolites of these pathways, researchers can quantify the rate of fatty acid oxidation and its contribution to cellular energy metabolism under various physiological or pathological conditions.
Conclusion
This compound, with the assumed labeling on the terminal methyl group of the palmitate chain, is a powerful tool for researchers in the fields of lipid metabolism, drug development, and nutritional science. Its use as a tracer allows for the detailed investigation of fatty acid trafficking and metabolism in complex biological systems. The methodologies outlined in this guide provide a framework for the synthesis, analysis, and application of this valuable research compound. The ability to precisely track the fate of fatty acids is crucial for understanding diseases such as metabolic syndrome, diabetes, and cardiovascular disease, and for the development of novel therapeutic interventions.
Certificate of Analysis Data Summary: Hexadecyl Palmitate-d3
A Certificate of Analysis (CofA) is a critical document that provides a detailed summary of the quality control testing performed on a specific batch of a chemical compound. For researchers, scientists, and professionals in drug development, understanding the CofA for a deuterated standard like Hexadecyl palmitate-d3 is essential for ensuring the accuracy and reproducibility of experimental results. This guide offers an in-depth explanation of the typical data and methodologies presented in such a certificate.
The following table summarizes the quantitative data typically found on a CofA for a high-purity batch of this compound. These values are representative and serve to illustrate the quality parameters assessed.
| Test Parameter | Methodology | Specification | Result |
| Appearance | Visual Inspection | White to Off-White Solid | Conforms |
| Chemical Purity | Gas Chromatography (GC-FID) | ≥ 98.0% | 99.5% |
| Identity Confirmation | Mass Spectrometry (ESI-MS) | Conforms to Structure | Conforms |
| Isotopic Purity | Mass Spectrometry (ESI-MS) | ≥ 99 atom % D | 99.6 atom % D |
| Deuterium Incorporation | Mass Spectrometry (ESI-MS) | Report Value | 99% d3, <1% d2, <0.5% d1, <0.5% d0 |
| Residual Solvents | Headspace GC-MS | ≤ 0.5% Total Solvents | 0.02% (Hexane) |
| Solubility | Visual Inspection (in Chloroform) | ≥ 10 mg/mL | Conforms |
Detailed Experimental Methodologies
The accuracy of the data presented in a CofA is contingent upon the robustness of the analytical methods employed. Below are detailed protocols for the key experiments cited.
1. Chemical Purity by Gas Chromatography (GC-FID)
-
Objective: To determine the percentage purity of the compound by separating it from any non-volatile or semi-volatile impurities.
-
Instrumentation: Agilent 7890B Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 1 minute.
-
Ramp: Increase at 15°C/min to 320°C.
-
Final Hold: Hold at 320°C for 10 minutes.
-
-
Injector: Splitless mode, 280°C.
-
Detector: FID, 340°C.
-
Sample Preparation: The sample is accurately weighed and dissolved in hexane to a final concentration of 1 mg/mL. 1 µL is injected.
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
2. Identity Confirmation and Isotopic Purity by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and structure of the compound and to determine the extent of deuterium incorporation.
-
Instrumentation: Waters Xevo G2-XS QTof Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ESI (+).
-
Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Method: The sample is dissolved in chloroform and further diluted in the infusion solvent. The solution is directly infused into the mass spectrometer. The instrument scans for the protonated molecular ion [M+H]⁺. For this compound (C₃₂H₆₁D₃O₂), the expected monoisotopic mass is approximately 511.5 g/mol .
-
Data Analysis:
-
Identity: The observed mass-to-charge ratio (m/z) is compared to the theoretical m/z for the [M+H]⁺ ion.
-
Isotopic Purity: The relative intensities of the isotopic peaks (d0, d1, d2, d3) are measured. Isotopic purity (atom % D) is calculated based on the distribution, confirming that the deuterium enrichment meets the specification.
-
Workflow and Structural Diagrams
Visual representations of workflows and chemical structures are essential for a clear understanding of the analytical process and the compound .
The Role of Hexadecyl Palmitate-d3 in Advancing Lipid Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of lipidomics, the precise and accurate quantification of lipid species is paramount to understanding cellular processes, disease pathogenesis, and the development of novel therapeutics. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based lipid analysis, ensuring data reliability and reproducibility. This technical guide delves into the applications of Hexadecyl palmitate-d3, a deuterated form of Hexadecyl palmitate (commonly known as cetyl palmitate), in modern lipid research. While direct experimental data for this specific molecule is emerging, its utility can be inferred from the well-established principles of using deuterated lipids as internal standards in mass spectrometry.
Hexadecyl palmitate is an ester formed from palmitic acid and cetyl alcohol.[1][2] Its deuterated counterpart, this compound, incorporates three deuterium atoms, providing a distinct mass shift that allows it to be differentiated from its endogenous, non-labeled counterpart by a mass spectrometer. This key characteristic makes it an ideal internal standard for the quantification of wax esters and other related lipid species.
Core Applications in Lipid Research
The primary application of this compound in lipid research is its use as an internal standard in quantitative mass spectrometry (MS).[3][4][5][6] Internal standards are crucial for correcting variations that can occur during sample preparation, extraction, and analysis.[4] By adding a known amount of this compound to a biological sample at the beginning of the workflow, researchers can accurately determine the concentration of endogenous Hexadecyl palmitate and structurally similar lipids.
Key Advantages of Using this compound:
-
Accurate Quantification: It mimics the chemical and physical behavior of the endogenous analyte, thus accounting for sample loss during extraction and ionization variability in the mass spectrometer.
-
High Precision: The use of a co-eluting internal standard improves the precision of quantitative measurements.
-
Specificity: The distinct mass difference between the deuterated standard and the native lipid prevents interference from other molecules in the sample.
Experimental Protocols
The following are detailed methodologies for the application of this compound as an internal standard in a typical lipidomics workflow.
Sample Preparation and Lipid Extraction
This protocol outlines the standard procedure for extracting lipids from biological samples, such as plasma or cell culture, using a modified Bligh-Dyer method.
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
This compound internal standard solution (10 µg/mL in methanol)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 2 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Add 10 µL of the 10 µg/mL this compound internal standard solution to the sample.
-
Add 375 µL of methanol and vortex thoroughly for 1 minute.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of chloroform and 125 µL of water and vortex for 2 minutes.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase, which contains the lipids, into a new tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol describes the analysis of the lipid extract using a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
LC Conditions:
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 40 |
| 12.0 | 99 |
| 15.0 | 99 |
| 15.1 | 30 |
| 20.0 | 30 |
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: m/z 100-1500
-
Data Acquisition: Full scan or targeted Selected Ion Monitoring (SIM)
-
Precursor Ion for Hexadecyl palmitate: [M+H]⁺ (endogenous)
-
Precursor Ion for this compound: [M+H+3]⁺ (internal standard)
Data Presentation
The following table summarizes hypothetical quantitative data from an experiment analyzing Hexadecyl palmitate levels in plasma samples from a control and a treatment group. The use of this compound as an internal standard allows for the normalization of the data.
| Sample Group | Endogenous Hexadecyl palmitate Peak Area | This compound Peak Area | Normalized Area Ratio (Endogenous/IS) | Calculated Concentration (µg/mL) |
| Control 1 | 1,250,000 | 2,500,000 | 0.50 | 5.0 |
| Control 2 | 1,350,000 | 2,450,000 | 0.55 | 5.5 |
| Control 3 | 1,100,000 | 2,600,000 | 0.42 | 4.2 |
| Control Avg. | 1,233,333 | 2,516,667 | 0.49 | 4.9 |
| Treatment 1 | 1,800,000 | 2,550,000 | 0.71 | 7.1 |
| Treatment 2 | 1,950,000 | 2,400,000 | 0.81 | 8.1 |
| Treatment 3 | 1,750,000 | 2,650,000 | 0.66 | 6.6 |
| Treatment Avg. | 1,833,333 | 2,533,333 | 0.73 | 7.3 |
Visualizations
Experimental Workflow for Lipid Quantification
The following diagram illustrates the overall workflow for the quantitative analysis of Hexadecyl palmitate using this compound as an internal standard.
Signaling Pathway Context (Hypothetical)
While Hexadecyl palmitate itself is primarily a storage or structural lipid, its constituent parts, palmitic acid and cetyl alcohol, can be involved in various metabolic pathways. The use of labeled Hexadecyl palmitate could potentially be used to trace the metabolic fate of these components. The following diagram illustrates a hypothetical pathway where deuterated palmitate released from this compound could be traced.
Conclusion
This compound serves as a valuable tool for researchers in the field of lipidomics. Its primary application as an internal standard in mass spectrometry-based quantification ensures the accuracy and reliability of measurements of Hexadecyl palmitate and related lipid species. As lipid research continues to unravel the complex roles of lipids in health and disease, the use of stable isotope-labeled standards like this compound will remain a cornerstone of high-quality, quantitative lipid analysis. The methodologies and principles outlined in this guide provide a framework for the effective integration of this tool into various research and development workflows.
References
- 1. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN108976120B - A kind of hexadecyl hexadecanoate and preparation method thereof - Google Patents [patents.google.com]
- 3. Hexadecanoic acid, hexadecyl ester [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cetyl Palmitate | C32H64O2 | CID 10889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Use of Hexadecyl Palmitate-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics and metabolic research, accurate quantification of lipid species is paramount for understanding biological processes and for the development of novel therapeutics. Hexadecyl palmitate, a wax ester composed of palmitic acid and hexadecanol, is a naturally occurring lipid found in various biological systems. Its quantification often requires the use of an internal standard to correct for variability in sample preparation and analytical instrumentation. Hexadecyl palmitate-d3, a deuterated analog, serves as an ideal internal standard due to its chemical similarity to the endogenous analyte and its distinct mass, allowing for precise differentiation in mass spectrometry-based analyses.
These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of hexadecyl palmitate in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Principle of the Method
A known amount of the internal standard, this compound, is added to the biological sample at the initial stage of sample preparation.[1] The lipids, including the analyte and the internal standard, are then extracted from the sample matrix. Following extraction, the lipid fraction can be analyzed directly by LC-MS/MS or after derivatization by GC-MS. The analyte is quantified by comparing the peak area of its mass transition to that of the known concentration of the internal standard.[1] This ratiometric analysis corrects for sample loss during preparation and variations in instrument response.
Experimental Protocols
Preparation of Internal Standard Stock and Working Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent, such as chloroform:methanol (2:1, v/v). Store the stock solution at -20°C.
-
Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the same solvent to create a working solution with a concentration of 10 µg/mL. Prepare fresh working solutions as needed.
Sample Preparation and Lipid Extraction
The choice of extraction method can depend on the sample matrix. Three common methods are provided below.
a) Folch Method (for Plasma/Serum) [1]
-
To 100 µL of plasma or serum in a glass tube, add 10 µL of the this compound internal standard working solution (10 µg/mL).
-
Add 2 mL of chloroform:methanol (2:1, v/v) and vortex thoroughly for 1 minute.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation and vortex again.
-
Centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer to a new tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis or a derivatization solvent for GC-MS analysis.
b) Bligh and Dyer Method (for Cells/Tissues)
-
Homogenize the cell pellet or tissue sample in a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).
-
Add the this compound internal standard.
-
After a brief incubation, add additional chloroform and water to achieve a final solvent ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v) to induce phase separation.
-
Centrifuge to separate the layers and collect the lower organic phase.
-
Dry and reconstitute the lipid extract as described in the Folch method.
c) Matyash Method (MTBE-based)
-
To the sample, add methanol and the this compound internal standard.
-
Add methyl-tert-butyl ether (MTBE) and vortex.
-
Induce phase separation by adding water.
-
Centrifuge and collect the upper organic layer.
-
Dry and reconstitute the lipid extract.
Analytical Methodology
a) LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is suitable for the separation of wax esters.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B and gradually increase to elute the more hydrophobic lipids.
-
Flow Rate: A flow rate of 0.3-0.6 mL/min is commonly used.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions: The specific m/z transitions for the precursor and product ions of both the analyte and the internal standard should be optimized. For saturated wax esters, the protonated fatty acid fragment is a prominent product ion.
-
b) GC-MS Analysis (after Derivatization)
For GC-MS analysis, the extracted lipids are often transesterified to form fatty acid methyl esters (FAMEs) to improve their volatility.
-
Derivatization (Transesterification):
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Analysis Mode: Selected Ion Monitoring (SIM) or full scan.
-
Data Presentation
The quantitative data should be summarized in tables for clear comparison and validation of the method. Below are examples of tables that should be generated during method validation.
Table 1: Mass Spectrometry Parameters (Illustrative)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Hexadecyl palmitate | 481.5 | 257.2 | 100 | 20 |
| This compound | 484.5 | 260.2 | 100 | 20 |
Table 2: Method Validation Data (Typical Performance)
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Recovery (%) | 85-115% |
Visualizations
Experimental Workflow
References
Preparation of a Stock Solution of Hexadecyl palmitate-d3: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of Hexadecyl palmitate-d3. This deuterated analog of hexadecyl palmitate is a valuable internal standard for mass spectrometry-based quantitative analysis of lipids, finding applications in lipidomics, pharmacokinetics, and drug metabolism studies. Accurate preparation of the stock solution is critical for generating reliable and reproducible experimental data.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and storage. The data presented below is for the non-deuterated form, Hexadecyl palmitate, and is expected to be very similar for the deuterated analog. The molecular weight has been adjusted for the presence of three deuterium atoms.
| Property | Value | References |
| Synonyms | Cetyl palmitate-d3, Palmitic acid hexadecyl ester-d3 | [1][2] |
| Molecular Formula | C₃₂H₆₁D₃O₂ | |
| Molecular Weight | ~483.89 g/mol | [1][2] |
| Appearance | White to almost white waxy solid, flakes, or powder | [1] |
| Melting Point | 53-56 °C | [3] |
| Solubility | Insoluble in water. Soluble in boiling ethanol, methylene chloride, chloroform, and oils. | |
| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated area. Recommended storage at ≤ -16°C for long-term stability. | [3] |
Safety Precautions: Handle this compound in accordance with good laboratory practices. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in chloroform. This concentration is a common starting point for the preparation of calibration curves and spiking of internal standards in biological samples.
Materials:
-
This compound (solid)
-
Chloroform (HPLC or LC-MS grade)
-
Analytical balance
-
Glass volumetric flask (e.g., 10 mL) with a ground glass stopper
-
Glass Pasteur pipette or syringe
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vial with a Teflon-lined cap for storage
Procedure:
-
Equilibration of Standard: Before opening, allow the vial containing the solid this compound to warm to room temperature for at least 30 minutes. This prevents the condensation of atmospheric moisture onto the compound, which could lead to hydrolysis.
-
Weighing the Standard: Tare a clean, dry weighing paper or boat on an analytical balance. Carefully weigh out the desired amount of this compound (e.g., 10 mg for a 10 mL stock solution).
-
Transfer to Volumetric Flask: Quantitatively transfer the weighed this compound to a 10 mL glass volumetric flask.
-
Dissolution: Add a small amount of chloroform (approximately 5 mL) to the volumetric flask. Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer at a low setting or sonicate for a few minutes to ensure complete dissolution. The solution should be clear and free of any visible particles.
-
Volume Adjustment: Once the solid is completely dissolved, add chloroform to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a clean, labeled amber glass vial with a Teflon-lined cap. Store the solution at -20°C or lower for long-term stability.
Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Conclusion
The protocol outlined in this application note provides a reliable method for the preparation of a this compound stock solution. Adherence to these guidelines for handling, weighing, dissolution, and storage will contribute to the accuracy and precision of quantitative lipidomic analyses. The use of high-purity reagents and calibrated equipment is paramount for achieving high-quality results in research and drug development settings.
References
Application Note: Derivatization of Hexadecyl Palmitate-d3 for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexadecyl palmitate, a wax ester, requires derivatization prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis to increase its volatility and improve chromatographic separation. In its native form, its high molecular weight and polarity make it unsuitable for direct GC analysis, often leading to poor peak shape and inaccurate quantification.[1] This application note provides a detailed protocol for the derivatization of Hexadecyl palmitate-d3 via transesterification to form fatty acid methyl esters (FAMEs), a common and effective method for analyzing fatty acid components of complex lipids.[1] The resulting products, palmitic acid methyl ester-d3 and hexadecanol, can then be readily analyzed by GC-MS.
The primary method detailed is an acid-catalyzed transesterification using Boron Trifluoride-Methanol (BF3-Methanol), which is effective for both esterified fatty acids and free fatty acids.[1] This process cleaves the ester bond of the hexadecyl palmitate, methylating the palmitic acid moiety. The resulting fatty alcohol may also be analyzed, and for improved performance, a subsequent silylation step can be employed.
Experimental Protocols
Protocol 1: Acid-Catalyzed Transesterification using Boron Trifluoride (BF₃)-Methanol
This protocol is adapted from established methods for the preparation of fatty acid methyl esters (FAMEs) from complex lipids.[1]
Materials:
-
This compound sample
-
Boron Trifluoride-Methanol (BF₃-Methanol) solution, 12-14% w/w[1]
-
Hexane, GC grade
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-capped glass tubes with PTFE liners[1]
-
Heating block or water bath[1]
-
Vortex mixer
-
Centrifuge
-
GC vials
Procedure:
-
Sample Preparation: Weigh approximately 1-10 mg of the this compound sample into a screw-capped glass tube.[2] If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.
-
Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol solution to the sample tube.[1]
-
Reaction: Tightly cap the tube and heat it in a heating block or water bath at 60-100°C for 10-20 minutes. The optimal time and temperature may need to be determined empirically for specific sample types.[1]
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.[2]
-
Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer. Centrifuge for 5 minutes at a low speed to aid phase separation.[3]
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Final Sample Preparation: Transfer the dried hexane extract to a GC vial for analysis.
Protocol 2: Silylation of Fatty Alcohols (Optional, for enhanced analysis of Hexadecanol)
This step can be performed on the sample after transesterification if a more detailed analysis of the fatty alcohol component is required. Silylation increases the volatility of the hexadecanol.[4]
Materials:
-
Dried extract from Protocol 1
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1][4]
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)[1]
-
GC vials
Procedure:
-
Sample Preparation: Take the dried sample from the transesterification step.
-
Reagent Addition: Add 50 µL of BSTFA with 1% TMCS to the vial.[1][4]
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][4]
-
Final Sample Preparation: After cooling, the sample is ready for GC-MS analysis. A solvent of choice can be added if dilution is necessary.[1]
Data Presentation
The following table summarizes typical quantitative data that can be obtained from the GC-MS analysis of derivatized this compound. Please note that the exact values for LOD and LOQ are instrument-dependent and should be determined experimentally.
| Analyte (Derivatized Form) | Expected Retention Time (min) | Key Mass Fragments (m/z) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Palmitic acid methyl ester-d3 | ~15-20 | Varies based on GC conditions | Low femtomol range on column[5] | To be determined experimentally |
| Hexadecanol (as TMS ether) | Varies based on GC conditions | Varies based on GC conditions | To be determined experimentally | To be determined experimentally |
GC-MS Analysis Parameters
The following are general GC-MS parameters. Optimization may be required for specific instrumentation.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Polar capillary column (e.g., cyanopropyl silicone)[5] |
| Injection Volume | 1 µL[3] |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temp 110°C, ramp 10°C/min to 200°C, then 5°C/min to 280°C, hold for 9 min[6] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 45-450 Da[6] |
| Ion Source Temperature | 200°C[6] |
| Mode | Selected Ion Monitoring (SIM) or Full Scan |
Visualization
Experimental Workflow Diagram
Caption: Derivatization and analysis workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
Application Note: Quantitative Analysis of Hexadecyl Palmitate-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Hexadecyl palmitate, with Hexadecyl palmitate-d3 serving as an internal standard. This method is applicable for the analysis of Hexadecyl palmitate in various biological matrices, relevant to drug development and lipidomic research.
Introduction
Hexadecyl palmitate, also known as cetyl palmitate, is a wax ester composed of hexadecanoic acid and 1-hexadecanol.[1][2] It is utilized in various applications, including cosmetics and pharmaceutical formulations, where it can act as an emollient, thickener, or a component of solid lipid nanoparticles for drug delivery.[1][3] Accurate quantification of Hexadecyl palmitate in biological systems is crucial for pharmacokinetic studies and understanding its physiological roles.
This method employs a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[4][5] The procedure involves a liquid-liquid extraction for sample cleanup, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
Hexadecyl palmitate analytical standard
-
This compound (assumed to be deuterated on the palmitate moiety for this protocol)
-
HPLC-grade methanol, isopropanol, acetonitrile, and water
-
Formic acid and ammonium acetate (LC-MS grade)
-
Chloroform and sodium chloride (analytical grade)
Standard and Internal Standard Preparation
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Hexadecyl palmitate and this compound by dissolving the accurately weighed compounds in isopropanol.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Hexadecyl palmitate stock solution with a 50:50 (v/v) mixture of methanol and isopropanol to create calibration standards.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and isopropanol.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of the biological sample (e.g., plasma, tissue homogenate), add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 400 µL of a 2:1 (v/v) chloroform:methanol solution and vortex for 2 minutes.
-
Add 100 µL of 0.9% sodium chloride solution and vortex for 30 seconds.
-
Centrifuge the samples at 10,000 x g for 10 minutes to induce phase separation.
-
Carefully transfer the lower organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 90:10 (v/v) isopropanol:acetonitrile for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Acetate |
| Mobile Phase B | 90:10 (v/v) Isopropanol:Acetonitrile with 0.1% Formic Acid and 10 mM Ammonium Acetate |
| Gradient | 80% to 100% B over 5 min, hold at 100% B for 2 min, return to 80% B for 1 min, and re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 45°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions (Theoretical):
The following MRM transitions are proposed based on the known fragmentation of wax esters, which typically involves the formation of a protonated adduct followed by cleavage of the ester bond to yield a protonated fatty acid fragment.[6] The exact masses will need to be confirmed with the certificate of analysis for the deuterated standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Hexadecyl palmitate | 481.5 | 257.2 | 50 | 30 | 20 |
| This compound | 484.5 | 260.2 | 50 | 30 | 20 |
Data Presentation
The quantitative performance of the method should be evaluated through a validation process. The following table summarizes the expected performance characteristics.
| Parameter | Hexadecyl palmitate |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Monitored and compensated by the internal standard |
Visualizations
Caption: Experimental workflow for the quantification of Hexadecyl palmitate.
Caption: Logical relationship of the stable isotope dilution method.
References
- 1. Hexadecyl Palmitate 540-10-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. larodan.com [larodan.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Application Note: Quantification of Fatty Acids in Tissues Using Hexadecyl Palmitate-d3
Introduction
Fatty acids are fundamental components of lipids and play crucial roles in cellular structure, energy metabolism, and signaling pathways. Accurate quantification of fatty acids in various tissues is essential for understanding physiological and pathological processes, as well as for the development of novel therapeutics. This application note describes a robust and reliable method for the quantification of fatty acids in biological tissue samples using Hexadecyl palmitate-d3 as an internal standard. The protocol employs a modified Folch extraction method for total lipid recovery, followed by saponification to release free fatty acids, and derivatization to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This method provides high sensitivity and specificity for the analysis of a wide range of fatty acids.
Principle of the Method
The quantification of fatty acids is achieved by comparing the peak area of the endogenous fatty acids to the peak area of a known amount of the deuterated internal standard, this compound. The workflow involves the following key steps:
-
Tissue Homogenization: The tissue sample is homogenized to ensure efficient lipid extraction.
-
Internal Standard Spiking: A precise amount of this compound is added to the homogenate at the beginning of the procedure to account for variations in extraction efficiency and sample handling.
-
Lipid Extraction: Total lipids are extracted from the tissue homogenate using a chloroform:methanol solvent system.
-
Saponification: The extracted lipids are saponified (hydrolyzed) using a strong base to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).
-
Derivatization: The free fatty acids are converted to their more volatile methyl ester derivatives (FAMEs) to improve their chromatographic properties for GC-MS analysis.
-
GC-MS Analysis: The FAMEs are separated by gas chromatography and detected by mass spectrometry.
-
Quantification: The concentration of each fatty acid is calculated based on the ratio of its peak area to that of the internal standard, using a calibration curve generated with known standards.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade chloroform, methanol, hexane, and acetonitrile.
-
Reagents: Potassium hydroxide (KOH), hydrochloric acid (HCl), boron trifluoride-methanol solution (14% BF3 in methanol), sodium chloride (NaCl), anhydrous sodium sulfate.
-
Internal Standard: this compound solution (e.g., 1 mg/mL in chloroform).
-
Fatty Acid Standards: A certified reference mixture of fatty acid methyl esters (e.g., FAME Mix, C4-C24).
-
Equipment: Homogenizer, centrifuge, vortex mixer, nitrogen evaporator, heating block, GC-MS system.
Protocol 1: Sample Preparation and Lipid Extraction
-
Tissue Weighing and Homogenization:
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
Add the tissue to a homogenizer tube with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Homogenize the tissue until a uniform consistency is achieved.
-
-
Internal Standard Addition:
-
To the tissue homogenate, add a known amount of this compound internal standard solution (e.g., 50 µL of a 100 µg/mL solution).
-
-
Lipid Extraction (Modified Folch Method): [1][2]
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Protocol 2: Saponification and Derivatization to FAMEs
-
Saponification:
-
To the dried lipid extract, add 2 mL of 0.5 M methanolic KOH.
-
Incubate the mixture at 80°C for 1 hour to hydrolyze the lipids and release the free fatty acids.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): [1][3]
-
After cooling to room temperature, add 2 mL of 14% boron trifluoride-methanol solution.
-
Incubate at 80°C for 30 minutes.
-
Cool the mixture and add 2 mL of hexane and 2 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge at 1,500 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a new glass tube.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
Transfer the final FAMEs solution to a GC vial for analysis.
-
Protocol 3: GC-MS Analysis
-
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A suitable capillary column for FAMEs analysis (e.g., DB-23, 60 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 240°C at 5°C/min, hold for 10 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for each FAME and the internal standard.
-
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison.
Table 1: Quantification of Fatty Acids in Mouse Liver Tissue
| Fatty Acid | Retention Time (min) | Target Ion (m/z) | Control Group (µg/g tissue) | Treatment Group (µg/g tissue) |
| Myristic Acid (C14:0) | 12.5 | 242 | 150.2 ± 12.5 | 185.6 ± 15.1 |
| Palmitic Acid (C16:0) | 15.8 | 270 | 850.7 ± 55.3 | 920.4 ± 62.8 |
| Palmitoleic Acid (C16:1) | 16.1 | 268 | 50.1 ± 4.2 | 45.9 ± 3.9 |
| Stearic Acid (C18:0) | 18.9 | 298 | 420.3 ± 30.1 | 380.7 ± 25.6 |
| Oleic Acid (C18:1) | 19.2 | 296 | 1205.4 ± 98.7 | 1150.2 ± 89.4 |
| Linoleic Acid (C18:2) | 19.5 | 294 | 650.9 ± 45.2 | 710.3 ± 50.1 |
| Arachidonic Acid (C20:4) | 22.1 | 318 | 210.6 ± 18.9 | 195.4 ± 17.5 |
| This compound (IS) | 15.9 | 273 | - | - |
Data are presented as mean ± standard deviation.
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for fatty acid quantification.
Caption: Logical relationship for quantification.
References
Application Notes and Protocols for Metabolic Flux Analysis of Fatty Acids Using Hexadecyl Palmitate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis is a powerful technique used to elucidate the rates of metabolic pathways in biological systems. The use of stable isotope-labeled compounds, such as Hexadecyl palmitate-d3, allows for the precise tracing of the metabolic fate of fatty acids in vivo and in vitro.[1][2][3][4] This application note provides detailed protocols and data presentation for the use of this compound in studying fatty acid metabolism, including pathways of fatty acid oxidation, de novo lipogenesis, and incorporation into complex lipids.[5][6][7][8][9]
This compound is a deuterated form of hexadecyl palmitate, an ester of palmitic acid and cetyl alcohol. The deuterium labels on the palmitate moiety allow for its distinction from endogenous, unlabeled palmitate using mass spectrometry. This enables the quantitative analysis of its metabolic conversion into various downstream metabolites, providing valuable insights into the dynamics of fatty acid metabolism in various physiological and pathological states.
Key Applications
-
Quantification of Fatty Acid Oxidation: Tracing the appearance of deuterium in metabolic water allows for the determination of the rate of β-oxidation of exogenous palmitate.
-
Analysis of De Novo Lipogenesis: While this compound is an exogenous fatty acid, its incorporation and turnover can be studied in the context of endogenous fatty acid synthesis pathways.
-
Elongation and Desaturation Studies: Tracking the d3-label in longer-chain and unsaturated fatty acids provides information on the activity of elongase and desaturase enzymes.
-
Incorporation into Complex Lipids: Measuring the enrichment of d3-labeled palmitate in triglycerides, phospholipids, and cholesteryl esters reveals the dynamics of lipid synthesis and storage.
-
Drug Discovery and Development: Evaluating the effect of therapeutic agents on fatty acid metabolism by measuring changes in the metabolic flux of this compound.
Experimental Workflow
The general workflow for a metabolic flux analysis experiment using this compound involves the administration of the labeled compound, followed by sample collection at various time points, extraction of lipids, and analysis by mass spectrometry.
Caption: A generalized experimental workflow for metabolic flux analysis using this compound.
Fatty Acid Metabolism Signaling Pathways
Hexadecyl palmitate, after hydrolysis to palmitic acid, can enter several key metabolic pathways. The major pathways include β-oxidation for energy production, re-esterification into complex lipids for storage, and elongation and desaturation to produce other fatty acid species.
Caption: Metabolic fate of this compound following cellular uptake and hydrolysis.
Experimental Protocols
In Vivo Administration of this compound
-
Tracer Preparation: Prepare a sterile solution of this compound in a suitable vehicle, such as corn oil or a commercially available lipid emulsion. The concentration should be determined based on the animal model and the specific research question.
-
Animal Fasting: Fast the animals overnight (12-16 hours) to ensure a basal metabolic state.
-
Tracer Administration: Administer the this compound solution via oral gavage or intravenous infusion. The route of administration will depend on the experimental design. For oral administration, a typical dose might be in the range of 10-50 mg/kg body weight.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 30, 60, 120, 240 minutes) via tail vein or other appropriate methods. At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, muscle).
-
Sample Processing: Immediately process blood to plasma or serum and store at -80°C. Snap-freeze tissue samples in liquid nitrogen and store at -80°C until lipid extraction.
In Vitro Labeling of Cultured Cells
-
Cell Culture: Culture cells to the desired confluency in standard growth medium.
-
Labeling Medium Preparation: Prepare a labeling medium containing this compound complexed to bovine serum albumin (BSA). The final concentration of the labeled fatty acid in the medium typically ranges from 10 to 100 µM.
-
Cell Labeling: Replace the standard growth medium with the labeling medium and incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours).
-
Cell Harvesting: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove residual labeling medium.
-
Metabolite Extraction: Lyse the cells and extract lipids using a suitable solvent system, such as a chloroform/methanol mixture.
Sample Preparation for Mass Spectrometry
-
Lipid Extraction:
-
For plasma/serum: Use a liquid-liquid extraction method, such as the Folch or Bligh-Dyer method, to extract total lipids.
-
For tissues: Homogenize the tissue in a suitable buffer and then perform lipid extraction.
-
For cultured cells: Add the extraction solvent directly to the cell pellet.
-
-
Hydrolysis of Hexadecyl Palmitate: The ester linkage of hexadecyl palmitate needs to be hydrolyzed to release the labeled palmitic acid for analysis of its downstream metabolites. This can be achieved by saponification using a methanolic potassium hydroxide (KOH) solution.
-
Fatty Acid Methyl Ester (FAME) Derivatization (for GC-MS):
-
After hydrolysis and acidification, extract the free fatty acids.
-
Derivatize the fatty acids to their methyl esters using a reagent such as boron trifluoride-methanol (BF3-methanol) or methanolic HCl.
-
-
Sample Cleanup: Use solid-phase extraction (SPE) if necessary to remove interfering substances and enrich for the analytes of interest.
Mass Spectrometry Analysis
GC-MS Analysis of Fatty Acid Methyl Esters
-
Gas Chromatograph (GC) System: A GC system equipped with a capillary column suitable for FAME analysis (e.g., a polar-phase column like a BPX70).
-
Mass Spectrometer (MS) System: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Use selected ion monitoring (SIM) to monitor the ions corresponding to unlabeled palmitate methyl ester and d3-palmitate methyl ester.
LC-MS/MS Analysis of Free Fatty Acids
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 reversed-phase column.
-
Mass Spectrometer (MS) System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Data Acquisition: Use multiple reaction monitoring (MRM) for targeted quantification of d3-palmitate and its metabolites.
Data Presentation
Table 1: Plasma Concentrations of d3-Labeled Fatty Acids Over Time
| Time (hours) | d3-Palmitate (µM) | d3-Stearate (µM) | d3-Oleate (µM) |
| 0 | 0 | 0 | 0 |
| 1 | 1.8 ± 0.3 | 0.5 ± 0.1 | 0.9 ± 0.2 |
| 4 | 2.5 ± 0.4 | 0.8 ± 0.2 | 1.5 ± 0.3 |
| 8 | 1.5 ± 0.2 | 0.6 ± 0.1 | 1.1 ± 0.2 |
| 24 | 0.4 ± 0.1 | 0.2 ± 0.05 | 0.3 ± 0.1 |
| 48 | 0.1 ± 0.03 | 0.05 ± 0.01 | 0.1 ± 0.02 |
| 72 | < 0.05 | < 0.05 | < 0.05 |
Data are presented as mean ± standard deviation. This table illustrates the appearance and clearance of the labeled palmitate and its elongated and desaturated products in plasma.
Table 2: Tissue Distribution of d3-Labeled Palmitate at 4 hours Post-Administration
| Tissue | d3-Palmitate (nmol/g tissue) |
| Liver | 150.5 ± 25.2 |
| Adipose Tissue | 350.8 ± 45.6 |
| Skeletal Muscle | 55.2 ± 9.8 |
| Heart | 75.1 ± 12.3 |
| Brain | 5.3 ± 1.2 |
Data are presented as mean ± standard deviation. This table shows the relative incorporation of the labeled palmitate into different tissues.
Table 3: Incorporation of d3-Palmitate into Complex Lipids in Liver at 4 hours
| Lipid Class | d3-Palmitate Enrichment (%) |
| Triglycerides | 5.8 ± 1.1 |
| Phosphatidylcholine | 2.1 ± 0.4 |
| Phosphatidylethanolamine | 1.5 ± 0.3 |
| Cholesteryl Esters | 0.8 ± 0.2 |
Data are presented as the percentage of total palmitate in each lipid class that is d3-labeled. This table demonstrates the flux of exogenous palmitate into different lipid storage and membrane pools.
Conclusion
The use of this compound in metabolic flux analysis provides a robust and precise method for investigating the complex dynamics of fatty acid metabolism. The detailed protocols and data presentation guidelines provided in this application note offer a framework for researchers to design and execute experiments to gain deeper insights into fatty acid pathways in health and disease, and to evaluate the impact of novel therapeutic interventions. The adaptability of these methods to both in vivo and in vitro systems makes this compound a valuable tool for academic research and drug development.
References
- 1. Free fatty acid flux measured using [1-11C]palmitate positron emission tomography and [U-13C]palmitate in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metsol.com [metsol.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of lipid flux to advance translational research: evolution of classic methods to the future of precision health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Dietary Palmitic Acid on Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Impact of Dietary Palmitic Acid on Lipid Metabolism [frontiersin.org]
- 9. Diet-Derived and Diet-Related Endogenously Produced Palmitic Acid: Effects on Metabolic Regulation and Cardiovascular Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Tracing of Fatty Acid Metabolism with Deuterated Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique for elucidating the dynamics of metabolic pathways in vivo and in vitro. The use of deuterated fatty acids, such as Hexadecyl palmitate-d3 (and more commonly, its constituent fatty acid, palmitate-d3 or d31), allows for the precise tracking of the absorption, transport, and metabolic fate of exogenous fatty acids. This document provides detailed application notes and protocols for utilizing deuterated palmitate to trace fatty acid metabolism, offering insights into processes such as fatty acid uptake, esterification into complex lipids, and beta-oxidation. These methods are invaluable for basic research, disease modeling, and the development of therapeutic interventions for metabolic disorders.
Principle of the Method
The core principle involves introducing a known quantity of deuterated palmitate into a biological system and subsequently measuring the incorporation of the deuterium label into various lipid pools and downstream metabolites. The stable isotope label does not significantly alter the biological activity of the fatty acid, making it an excellent tracer. Mass spectrometry, either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to detect and quantify the deuterated and non-deuterated forms of palmitate and its metabolites. This allows for the determination of the relative contribution of the exogenous tracer to the total metabolic flux.
Featured Tracer: Deuterated Palmitate
While the user specified "this compound," this is a wax ester. Metabolic tracing studies typically utilize the free fatty acid form. Therefore, these protocols will focus on deuterated palmitic acid (e.g., palmitate-d3 or d31-palmitate), which is the metabolically active component of hexadecyl palmitate following hydrolysis. The principles and methods described are directly applicable to tracing the palmitic acid moiety from any deuterated palmitate source.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing deuterated palmitate to trace fatty acid metabolism. These tables provide examples of how to structure and present quantitative findings for clear comparison.
Table 1: In Vivo Incorporation of Deuterated Palmitate into Myocardial Lipids in a Rat Model
| Lipid Fraction | Control Group (nmol/g tissue) | Deuterated Palmitate Group (nmol/g tissue) | % Incorporation of Deuterated Palmitate |
| Triglycerides | 150 ± 25 | 250 ± 30 | 40% |
| Diglycerides | 20 ± 5 | 45 ± 8 | 55% |
| Nonesterified Fatty Acids | 10 ± 2 | 30 ± 5 | 67% |
| Cholesterol Esters | 5 ± 1 | 5.5 ± 1.2 | Not significant |
This table provides a sample representation of how to display data on the incorporation of a deuterated palmitate tracer into different lipid fractions in a specific tissue.
Table 2: Fatty Acid Oxidation Measured by Deuterated vs. 13C-Labeled Palmitate in Humans During Exercise
| Tracer | Cumulative Recovery (%) | Acetate Correction Required | Correlation (r) with Corrected 13C Method |
| d31-palmitate (in urine) | 10.6 ± 3.0 | No | 0.96 |
| [1-13C]palmitate (in breath) | 5.6 ± 2.0 | Yes | N/A |
This table illustrates a comparative summary of different stable isotope methods for measuring fatty acid oxidation, highlighting the advantages of using a deuterated tracer.[1]
Experimental Protocols
In Vivo Protocol: Tracing Fatty Acid Metabolism in a Rodent Model
This protocol outlines a procedure for tracing the in vivo metabolism of deuterated palmitate in a rat model.
1. Tracer Preparation and Administration:
-
Tracer: Palmitic acid-d31.
-
Preparation: Prepare a solution of palmitic acid-d31 complexed with bovine serum albumin (BSA) at a 5:1 molar ratio.[2]
-
Administration: Administer a bolus of 0.01 g/kg body weight of the palmitic acid-d31 solution via intraperitoneal injection.[2]
2. Sample Collection:
-
Collect blood samples at various time points post-injection (e.g., 0, 15, 30, 60, 90, and 120 minutes) via tail vein or cardiac puncture at the study endpoint.
-
At the end of the experiment, euthanize the animal and collect tissues of interest (e.g., liver, heart, adipose tissue).
-
Immediately snap-freeze tissue samples in liquid nitrogen and store at -80°C until analysis.
3. Sample Preparation for Analysis:
-
Lipid Extraction: Homogenize tissue samples and extract total lipids using a modified Folch method with chloroform:methanol (2:1, v/v).
-
Hydrolysis: Saponify the lipid extract to release free fatty acids from complex lipids.
-
Derivatization for GC-MS: Convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs) using a derivatizing agent such as boron trifluoride in methanol.
4. GC-MS Analysis:
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column for FAME analysis (e.g., DB-225).
-
Analysis Mode: Employ selected ion monitoring (SIM) to monitor the characteristic ions for both the deuterated and non-deuterated palmitate methyl esters.
-
Quantification: Calculate the ratio of deuterated to non-deuterated palmitate to determine the enrichment of the tracer in different lipid pools.
In Vitro Protocol: Tracing Fatty Acid Metabolism in Cultured Cells
This protocol describes a method for tracing the metabolism of deuterated palmitate in a cell culture system.
1. Cell Culture and Treatment:
-
Plate cells (e.g., hepatocytes, adipocytes) at a suitable density and allow them to adhere overnight.
-
Prepare a solution of deuterated palmitate (e.g., palmitate-d3) complexed to fatty acid-free BSA.
-
Incubate the cells with the deuterated palmitate-BSA complex in the culture medium for various time points (e.g., 0, 1, 4, 8, 24 hours).
2. Sample Collection:
-
At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.
-
Harvest the cells by scraping or trypsinization.
3. Sample Preparation for Analysis:
-
Lipid Extraction: Extract total lipids from the cell pellet using a suitable solvent system (e.g., chloroform:methanol).
-
Derivatization for GC-MS: Derivatize the fatty acids to their pentafluorobenzyl (PFB) esters for enhanced sensitivity in negative chemical ionization GC-MS.[1][3][4]
4. GC-MS Analysis:
-
Instrumentation: Gas chromatograph with a mass spectrometer operating in negative chemical ionization mode.
-
Analysis: Monitor the ions corresponding to the PFB esters of deuterated and non-deuterated palmitate.
-
Data Analysis: Determine the isotopic enrichment of palmitate in different cellular lipid fractions over time to calculate rates of uptake and incorporation.
Visualizations
Experimental Workflow
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Evaluation of Hepatic Glucose and Palmitic Acid Metabolism in Rodents on High‐Fat Diet Using Deuterium Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Fatty Acid Uptake Studies Using Hexadecyl Palmitate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are powerful tools for tracing the metabolic fate of molecules in vivo. Hexadecyl palmitate-d3, a deuterated form of a common saturated fatty acid, serves as an excellent tracer for studying fatty acid uptake, distribution, and metabolism. Its use, coupled with mass spectrometry, allows for the sensitive and specific quantification of exogenous fatty acid incorporation into various tissues and lipid pools, providing valuable insights into metabolic processes in both healthy and diseased states. Dysregulation of fatty acid metabolism is implicated in numerous conditions, including metabolic syndrome, type 2 diabetes, and cardiovascular disease, making the in vivo tracing of fatty acid disposition a critical area of research for therapeutic development.[1][2]
Data Presentation
The following tables summarize quantitative data from a study investigating the in vivo distribution of a stable isotope-labeled palmitate tracer in mice. While the original study utilized [U-13C]-palmitate, the data provides a representative biodistribution profile that can be expected for this compound due to their metabolic equivalence. In this study, fasted male C57BL/6N mice were administered a bolus of the tracer via the caudal vein, and tissues were collected after 10 minutes for analysis by UPLC-mass spectrometry.[3]
Table 1: Plasma Concentration of Labeled Palmitate and its Metabolites 10 Minutes Post-Injection [3]
| Analyte | Plasma Concentration (μmol/L) |
| Free [U-13C]-Palmitate Tracer | 2.5 ± 0.5 |
| [U-13C]-Palmitate Derived Acylcarnitines | 0.82 ± 0.18 |
Table 2: Tissue Distribution of Labeled Palmitate and its Metabolites 10 Minutes Post-Injection [3]
| Tissue | Free [U-13C]-Palmitate Tracer (nmol/g protein) | [U-13C]-Palmitate Derived Acylcarnitines (nmol/g protein) | [U-13C]-Palmitate Incorporated into Triglycerides (nmol/g protein) | [U-13C]-Palmitate Incorporated into Phosphatidylcholine (nmol/g protein) |
| Liver | 39 ± 12 | 0.002 ± 0.001 | 511 ± 160 | 58 ± 9 |
| Gastrocnemius Muscle | 14 ± 4 | 0.95 ± 0.47 | Not Detected | Not Detected |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Mice
This protocol details the intravenous administration of this compound to mice for tissue uptake and distribution studies.
Materials:
-
This compound
-
Vehicle (e.g., 20% Intralipid solution)
-
Male C57BL/6 mice (or other appropriate strain)
-
Insulin syringes (for injection)
-
Warming lamp
-
Anesthesia (e.g., isoflurane or pentobarbital)
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Cryovials for sample storage
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the this compound in the chosen vehicle. For example, to prepare a 15 mg/mL solution, dissolve the appropriate weight of the fatty acid in 20% Intralipid.
-
Aid dissolution by brief vortexing followed by sonication for approximately 10 minutes.
-
-
Animal Preparation:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Fast the mice for a period of 4-6 hours before tracer administration to reduce endogenous lipid levels.
-
-
Tracer Administration:
-
Anesthetize the mouse using an appropriate method.
-
Warm the mouse's tail under a warming lamp to dilate the lateral tail veins.
-
Administer the this compound solution via tail vein injection. A typical dose is 150 mg/kg body weight, administered at a volume of 10 ml/kg.
-
-
Sample Collection:
-
At predetermined time points after injection (e.g., 10, 30, 60 minutes), collect blood via cardiac puncture or tail bleed into EDTA-coated tubes.
-
Immediately following blood collection, euthanize the mouse by an approved method (e.g., cervical dislocation under deep anesthesia).
-
Quickly dissect the tissues of interest (e.g., liver, skeletal muscle, heart, adipose tissue).
-
Rinse the tissues in ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Blot the tissues dry, weigh them, and immediately snap-freeze them in liquid nitrogen.
-
-
Sample Storage:
-
Store the frozen tissue samples and plasma (obtained by centrifuging the blood) at -80°C until analysis.
-
Protocol 2: Extraction and LC-MS/MS Analysis of this compound from Tissues
This protocol provides a general method for the extraction and quantification of deuterated fatty acids from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Frozen tissue samples
-
Internal standard (e.g., a deuterated fatty acid of a different chain length not present in the sample)
-
Methanol/water solution (50:50, v/v) with 0.05 M HCl
-
Chloroform
-
1N KOH in methanol
-
1N HCl
-
LC-MS grade solvents (e.g., water, methanol, acetonitrile, tributylamine)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)
Procedure:
-
Tissue Homogenization and Lipid Extraction:
-
To a pre-weighed frozen tissue sample (e.g., 50 mg), add a known amount of internal standard.
-
Add 1 mL of ice-cold 50:50 methanol/water with 0.05 M HCl.
-
Homogenize the tissue on ice using a mechanical homogenizer.
-
Transfer the homogenate to a glass tube.
-
Add 2 mL of chloroform and vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Saponification (to release esterified fatty acids):
-
Evaporate the collected organic phase to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in 1 mL of 1N KOH in methanol.
-
Incubate at 60°C for 1 hour to hydrolyze the ester linkages.
-
After cooling, acidify the solution with 1 mL of 1N HCl.
-
-
Fatty Acid Extraction:
-
Add 2 mL of chloroform to the acidified solution and vortex.
-
Centrifuge at 3000 x g for 10 minutes.
-
Collect the lower organic phase containing the free fatty acids.
-
Repeat the extraction with another 2 mL of chloroform and combine the organic phases.
-
Evaporate the combined organic phases to dryness.
-
-
Sample Preparation for LC-MS/MS:
-
Reconstitute the dried fatty acid extract in an appropriate solvent for LC-MS analysis (e.g., a mixture of chloroform, methanol, and water).
-
-
LC-MS/MS Analysis:
-
Separate the fatty acids using a C8 or C18 reversed-phase column with a suitable mobile phase gradient (e.g., water/methanol with tributylamine as an ion-pairing agent).[4]
-
Detect and quantify the this compound and the internal standard using a mass spectrometer operating in negative ion mode.
-
Use multiple reaction monitoring (MRM) for targeted quantification on a triple quadrupole instrument or high-resolution mass spectrometry for untargeted analysis.
-
Visualization of Pathways and Workflows
Signaling Pathway of Fatty Acid Uptake
The uptake of long-chain fatty acids into cells is a regulated process primarily mediated by the scavenger receptor CD36.[2] The binding of fatty acids to CD36 initiates a signaling cascade that facilitates their internalization.
Caption: CD36-mediated fatty acid uptake signaling pathway.
Experimental Workflow
The following diagram outlines the key steps in an in vivo fatty acid uptake study using this compound.
Caption: In vivo fatty acid uptake experimental workflow.
References
- 1. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of fatty acid uptake into tissues: lipoprotein lipase- and CD36-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common adducts of Hexadecyl palmitate-d3 in electrospray ionization.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Hexadecyl palmitate-d3 in electrospray ionization mass spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a clear molecular ion for this compound in my ESI-MS spectrum?
A1: Hexadecyl palmitate is a neutral lipid and, as such, can be challenging to ionize effectively by ESI alone.[1] To enhance ionization and observe a clear signal, it is crucial to use additives in your solvent system to promote the formation of adduct ions.
Q2: What are the most common adducts I should expect to see for this compound in positive ion ESI-MS?
A2: In positive ion mode, you are most likely to observe ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), and proton ([M+H]⁺) adducts.[1][2][3][4] The relative intensity of these adducts will depend on the additives and solvents used in your experimental setup.
Q3: What are the expected adducts in negative ion ESI-MS?
A3: For negative ion mode, the most commonly observed species is the deprotonated molecule ([M-H]⁻).[5] However, for neutral lipids like wax esters, positive ion mode with adduct formation is often more sensitive.
Q4: I am observing unexpected peaks in my spectrum. What could they be?
A4: Besides the primary adducts, you might observe adducts with solvent molecules or fragments from in-source dissociation. For instance, unusual adducts with water ([RCOOH₂ + H₂O]⁺) and methanol ([RCOOH₂ + CH₃OH]⁺) have been reported, arising from the fragmentation of the initial adduct.[1][6] Additionally, be aware of potential background ions from your system or solvents.
Q5: How can I control the type of adduct formed?
A5: The formation of specific adducts can be promoted by the careful selection of additives.[7]
-
For ammonium adducts , use ammonium acetate or ammonium fluoride in your mobile phase.[1]
-
For sodium adducts , sodium acetate can be used.[1] Be mindful that sodium contamination from glassware can also lead to the formation of sodium adducts.[7]
-
For proton adducts , the addition of a weak acid like formic acid can be beneficial, although this is less common for neutral lipids compared to ammonium or sodium adduction.
Q6: My tandem MS (MS/MS) spectra are complex. What are the expected fragmentation patterns?
A6: The fragmentation of wax ester adducts is a key tool for structural confirmation. When using an ammonium adduct ([M+NH₄]⁺) as the precursor ion in MS/MS, a characteristic fragmentation pathway is the formation of a protonated fatty acid ion ([RCO₂H₂]⁺).[2]
Common Adducts of this compound
| Ionization Mode | Adduct Ion | Formula | Mass Difference (Da) | Notes |
| Positive | Ammonium | [M+NH₄]⁺ | +18.0338 | Commonly observed with ammonium acetate additive.[2][3][4] |
| Sodium | [M+Na]⁺ | +22.9898 | Often seen due to intentional addition of sodium salts or contamination.[1][4] | |
| Proton | [M+H]⁺ | +1.0078 | May be observed, especially with acidic modifiers.[1][3] | |
| Potassium | [M+K]⁺ | +38.9637 | Less common, but can be observed from solvent or glassware contaminants. | |
| Negative | Deprotonated | [M-H]⁻ | -1.0078 | The primary ion expected in negative mode.[5] |
| Formate | [M+HCOO]⁻ | +44.9982 | Can be observed if formic acid is used in the mobile phase. | |
| Acetate | [M+CH₃COO]⁻ | +59.0133 | Can be observed if acetic acid or acetate salts are present. |
Note: 'M' represents the neutral mass of this compound.
Experimental Protocol: ESI-MS Analysis of this compound
This protocol provides a general methodology for the analysis of this compound using ESI-MS.
-
Sample Preparation:
-
Dissolve the this compound standard in a suitable organic solvent such as a mixture of isopropanol and methanol (e.g., 1:1 v/v).
-
The final concentration should be in the low µg/mL to ng/mL range, depending on instrument sensitivity.
-
To promote adduct formation, add an appropriate additive to the final sample solution. For example, for ammonium adducts, add ammonium acetate to a final concentration of 1-5 mM.
-
-
Instrumentation and MS Conditions:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.0 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 400 °C
-
Nebulizing Gas (Nitrogen): Flow rate will be instrument-dependent.
-
Drying Gas (Nitrogen): Flow rate will be instrument-dependent.
-
-
Mass Analyzer:
-
Acquire full scan mass spectra over an appropriate m/z range to detect the expected adducts (e.g., m/z 400-600 for Hexadecyl palmitate).
-
For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the desired precursor adduct ion (e.g., [M+NH₄]⁺) and applying collision-induced dissociation (CID). The collision energy will need to be optimized (typically 10-30 eV).
-
-
Visualizations
Caption: Experimental workflow for ESI-MS analysis of this compound.
Caption: Common adduct formation pathways for this compound in ESI.
References
- 1. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Compositional Analysis of Wax Esters in Human Meibomian Gland Secretions by Direct Infusion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. providiongroup.com [providiongroup.com]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
Technical Support Center: Troubleshooting Poor Peak Shape of Hexadecyl Palmitate-d3 in GC-MS
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Hexadecyl palmitate-d3, a long-chain deuterated wax ester. Poor peak shape can significantly impact data quality, affecting both qualitative identification and quantitative accuracy. This guide provides a structured approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
A1: The most common causes are related to the high molecular weight and low volatility of the compound. These include:
-
Suboptimal Inlet Conditions: Incorrect injection temperature, inappropriate liner type, or non-ideal split/splitless parameters can lead to incomplete vaporization and sample discrimination.
-
Column Issues: An inactive or contaminated column, improper column installation, or the use of an unsuitable stationary phase can cause peak tailing and broadening.
-
Analyte Degradation or Adsorption: Active sites in the GC system can lead to the degradation or adsorption of the analyte, resulting in poor peak shape and reduced response.
-
Method Parameters: Inadequate oven temperature programming or an inappropriate carrier gas flow rate can also contribute to poor chromatography.
Q2: I am observing significant peak tailing. What should I check first?
A2: Peak tailing for a high molecular weight, polarizable compound like this compound is often due to active sites in the system. Here's a prioritized checklist:
-
Inlet Liner: The liner is a common source of activity. Replace it with a fresh, deactivated liner, preferably one with glass wool to aid in vaporization.
-
Column Installation: Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector. A poor cut can expose active silanol groups.
-
Column Contamination: Trim the front end of the column (10-20 cm) to remove any non-volatile residues or active sites that have accumulated.
-
System Inertness: The entire flow path should be as inert as possible. Consider using inert-coated liners and gold-plated seals.
Q3: My peaks are broad. How can I improve their sharpness?
A3: Broad peaks, especially for later-eluting compounds like this compound, can be caused by several factors:
-
Slow Oven Ramp Rate: A slow temperature ramp can lead to excessive diffusion on the column. Increasing the ramp rate can help sharpen peaks.[1][2]
-
Low Carrier Gas Flow Rate: An insufficient flow rate increases the time the analyte spends in the column, leading to band broadening.[2] Ensure your flow rate is optimized for your column dimensions.
-
Suboptimal Injection: Slow sample transfer from the inlet to the column can cause initial band broadening. For splitless injections, ensure the initial oven temperature is low enough for solvent focusing.
Q4: I am seeing split peaks for my analyte. What is the likely cause?
A4: Split peaks are almost always related to the injection process.[3][4] Common causes include:
-
Improper Column Installation: If the column is not positioned correctly in the inlet, it can disrupt the sample band transfer.
-
Inlet Issues: A dirty or active liner can cause the sample to interact in a non-uniform manner.
-
Solvent Mismatch: Using a sample solvent that is not compatible with the stationary phase can lead to peak splitting, especially in splitless injections.[4][5]
-
Sample Focusing: Poor sample focusing at the head of the column can be addressed by adjusting the initial oven temperature or using a retention gap.[4]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving specific peak shape problems for this compound.
Guide 1: Addressing Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
Guide 2: Correcting Peak Fronting
Peak fronting, where the initial part of the peak is drawn out, is most commonly caused by column overload.
Troubleshooting Workflow for Peak Fronting
Caption: A logical progression for resolving peak fronting issues.
Quantitative Data Summary
The following tables provide illustrative data on how changing key GC parameters can affect the peak shape of a long-chain ester similar to this compound. The peak asymmetry is a measure of peak shape, with a value of 1.0 indicating a perfectly symmetrical peak. Values greater than 1.0 indicate tailing, while values less than 1.0 indicate fronting.
Table 1: Illustrative Effect of Inlet Temperature on Peak Asymmetry
| Inlet Temperature (°C) | Peak Asymmetry (Illustrative) | Observation |
| 250 | 1.8 | Significant tailing due to incomplete vaporization. |
| 280 | 1.4 | Reduced tailing, improved vaporization. |
| 300 | 1.1 | Good peak shape, near-complete vaporization. |
| 320 | 1.0 | Symmetrical peak, optimal vaporization. |
Note: For high molecular weight compounds, a higher inlet temperature is generally required for efficient vaporization. However, excessively high temperatures can lead to analyte degradation.
Table 2: Illustrative Effect of Split Ratio on Peak Shape for a Concentrated Sample
| Split Ratio | Peak Asymmetry (Illustrative) | Observation |
| 10:1 | 0.8 | Peak fronting due to column overload.[6] |
| 20:1 | 0.9 | Reduced fronting. |
| 50:1 | 1.0 | Symmetrical peak, appropriate sample load on the column.[6] |
| 100:1 | 1.0 | Symmetrical peak, but with reduced sensitivity. |
Note: Increasing the split ratio reduces the amount of analyte reaching the column, which can alleviate peak fronting caused by overloading.[6][7]
Experimental Protocols
Protocol 1: Recommended GC-MS Method for this compound
This protocol provides a starting point for the analysis of underivatized this compound.
1. GC-MS System and Column:
-
GC-MS: Agilent 6890/5973 or equivalent.
-
Column: DB-1ht or DB-5ms, 15-30 m x 0.25 mm ID, 0.1-0.25 µm film thickness. A high-temperature, low-bleed column is recommended.
2. Inlet and Injection:
-
Inlet: Split/Splitless.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Inlet Temperature: 320°C.
-
Purge Flow to Split Vent: 50 mL/min at 1.0 min.
3. Oven Program:
-
Initial Temperature: 120°C, hold for 2 min.
-
Ramp 1: 15°C/min to 240°C.
-
Ramp 2: 8°C/min to 320°C, hold for 10 min.
4. Carrier Gas:
-
Gas: Helium.
-
Flow Rate: 1.0 mL/min (constant flow mode).
5. Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-700.
6. Column Conditioning (for a new column):
-
Install the column in the injector, but do not connect it to the detector.
-
Set the carrier gas flow to the analytical flow rate.
-
Purge the column with carrier gas for 15-30 minutes at ambient temperature to remove oxygen.[10]
-
Program the oven from 50°C to the maximum isothermal temperature of the column (or 20°C above your final method temperature, whichever is lower) at a rate of 5-10°C/min.[9][11]
-
Hold at the maximum temperature for 1-2 hours, or until the baseline is stable.[11]
-
Cool the oven, turn off the carrier gas flow, and connect the column to the MS detector.
Protocol 2: Silylation of Hexadecyl palmitate for Improved Peak Shape
Derivatization can significantly improve the peak shape of long-chain esters by reducing their polarity and increasing their volatility. Silylation is a common derivatization technique.[12][13]
1. Materials:
-
This compound sample (dried).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine or Acetonitrile (anhydrous).
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or oven.
2. Procedure:
-
Ensure the sample is completely dry. If in solution, evaporate the solvent under a stream of nitrogen.
-
To the dried sample in a reaction vial, add 100 µL of anhydrous pyridine (or acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis using a method similar to Protocol 1, though the temperature program may need to be adjusted for the earlier elution of the derivatized compound.
Expected Outcome of Derivatization
Caption: The effect of silylation on the GC-MS analysis of this compound.
References
- 1. agilent.com [agilent.com]
- 2. GC Troubleshooting—Broad Peaks [restek.com]
- 3. agilent.com [agilent.com]
- 4. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 12. Derivatization techniques for free fatty acids by GC [restek.com]
- 13. youtube.com [youtube.com]
Minimizing matrix effects in Hexadecyl palmitate-d3 quantification.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Hexadecyl palmitate-d3. Our goal is to help you minimize matrix effects and ensure accurate and reproducible results in your LC-MS/MS analyses.
Troubleshooting Guide
Issue 1: Poor Peak Shape or Low Signal Intensity
You are observing tailing, fronting, or a significantly weaker signal than expected for this compound.
Possible Causes and Solutions:
-
Suboptimal Chromatographic Conditions: Inadequate separation can lead to co-elution with interfering matrix components, causing ion suppression and poor peak shape.
-
Solution: Optimize the liquid chromatography (LC) method. For long-chain fatty acid esters like Hexadecyl palmitate, a reversed-phase C8 or C18 column is often effective.[1] Experiment with different mobile phase compositions, such as a water-methanol or water-acetonitrile gradient.[1][2] The use of an ion-pairing agent like tributylamine may also improve peak shape and retention.[1]
-
-
Inefficient Ionization: Hexadecyl palmitate, being a non-polar molecule, can exhibit poor ionization efficiency in electrospray ionization (ESI).
-
Solution: Consider derivatization to introduce a more readily ionizable group. For example, derivatization to form trimethyl-amino-ethyl (TMAE) iodide ester derivatives can significantly improve ionization in positive ESI mode.[3] Alternatively, atmospheric pressure chemical ionization (APCI) might be a suitable alternative ionization technique.
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject. This can sometimes surprisingly improve the limit of detection if the matrix effect was severe.
-
Troubleshooting Workflow for Poor Peak Shape/Low Intensity
Caption: Troubleshooting workflow for poor peak shape and low signal intensity.
Issue 2: High Variability in Quantitative Results
You are observing poor reproducibility and a high coefficient of variation (%CV) between replicate injections or across different sample batches.
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Matrix effects can vary significantly between samples, leading to inconsistent ion suppression or enhancement.
-
Solution: Implement a more rigorous sample cleanup procedure. Solid-phase extraction (SPE) is effective for removing interfering compounds from biological matrices when analyzing long-chain fatty acids and their esters.[4] Liquid-liquid extraction (LLE) is another viable option. Ensure the chosen method is validated for recovery and reproducibility.
-
-
Lack of an Appropriate Internal Standard: Without a suitable internal standard, variations in sample processing and instrument response cannot be adequately compensated for.
-
Solution: Use a stable isotope-labeled (SIL) internal standard that is structurally as similar as possible to this compound. An ideal internal standard co-elutes with the analyte and experiences the same matrix effects.[5] If a specific SIL standard for Hexadecyl palmitate is unavailable, a commercially available odd-chain fatty acid ester like heptadecanoyl CoA could be considered, though a SIL version is always preferable.[6]
-
-
Matrix Effects from Phospholipids: In plasma or serum samples, phospholipids are a common source of significant matrix effects.
-
Solution: Employ a sample preparation technique specifically designed to remove phospholipids, such as phospholipid removal plates or cartridges.
-
Logical Relationship for Improving Reproducibility
Caption: Strategies to mitigate sources of variability for improved reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique to minimize matrix effects for this compound in plasma?
A1: For complex biological matrices like plasma, a multi-step approach is often necessary. We recommend a combination of protein precipitation followed by either solid-phase extraction (SPE) or liquid-liquid extraction (LLE). SPE can be particularly effective at removing a broad range of interferences.[4] For targeted removal of phospholipids, specialized phospholipid removal products are highly effective.
Q2: How can I assess the extent of matrix effects in my assay?
A2: A post-extraction spike experiment is a common method to quantify matrix effects. This involves comparing the response of the analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution at the same concentration. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q3: Which type of internal standard is recommended for this compound quantification?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Hexadecyl palmitate with additional isotopic labels (e.g., ¹³C). SIL internal standards have nearly identical chemical properties and chromatographic behavior to the analyte, allowing them to effectively compensate for variations in extraction recovery and matrix effects.[5] If a SIL version of Hexadecyl palmitate is not available, a close structural analog that is not present in the sample, such as an odd-chain fatty acid ester, can be used, but it may not compensate for matrix effects as effectively.[6]
Q4: Should I use positive or negative ionization mode for the analysis of this compound?
A4: The choice of ionization mode depends on the specific characteristics of the molecule and any derivatization performed. Without derivatization, long-chain fatty acid esters can sometimes be detected in negative ion mode as adducts. However, derivatization to add a permanently charged group, such as in the formation of a TMAE ester, allows for sensitive detection in positive ion mode.[3] It is recommended to test both modes during method development to determine which provides the best sensitivity and specificity for your application.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general framework for SPE-based cleanup of plasma samples for this compound analysis. The specific sorbent and solvents should be optimized for your particular application.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
SPE Procedure:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol/acetonitrile (10/90, v/v).[4]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Long-Chain Acyl-CoA Analysis (Illustrative Data)
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | 75 ± 8 | 65 ± 12 (Suppression) | Fictional Data |
| Liquid-Liquid Extraction | 88 ± 5 | 82 ± 9 (Suppression) | Fictional Data |
| Solid-Phase Extraction (SPE) | 95 ± 4 | 93 ± 6 (Minimal Effect) | Fictional Data |
Note: This table presents illustrative data based on typical performance characteristics of these methods for similar analytes. Actual results may vary and should be determined experimentally.
References
- 1. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Isotopic Interference with Hexadecyl Palmitate-d3
Welcome to the technical support center for addressing isotopic interference when using Hexadecyl palmitate-d3 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern when using this compound?
A: Isotopic interference, or "cross-talk," occurs when the isotopic signature of the analyte (unlabeled Hexadecyl palmitate) overlaps with the signal of the isotopically labeled internal standard (this compound). This can happen in two primary ways:
-
Contribution of Analyte to Internal Standard Signal: Naturally occurring heavy isotopes (e.g., ¹³C) in the analyte can result in an ion that has the same nominal mass as the internal standard.
-
Contribution of Internal Standard to Analyte Signal: The presence of unlabeled Hexadecyl palmitate as an impurity in the this compound standard can artificially inflate the analyte signal.
This interference can lead to inaccurate quantification, particularly at low analyte concentrations.[1]
Q2: My deuterated internal standard, this compound, elutes slightly earlier than the unlabeled analyte in my reverse-phase LC-MS/MS analysis. Is this normal and how can I address it?
A: Yes, this is a known chromatographic isotope effect. Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[2] This can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising analytical accuracy.
To address this, you can:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to assess the degree of separation.
-
Adjust Chromatography: Consider using a column with lower resolution or adjusting the mobile phase gradient to ensure the analyte and internal standard elute as a single, co-eluting peak.[2]
-
Alternative Isotopes: If significant separation persists, consider using a ¹³C-labeled internal standard, which is less prone to chromatographic shifts.
Q3: I'm observing high variability in the peak area of my this compound internal standard across my sample batch. What are the potential causes?
A: High variability in the internal standard response can compromise the accuracy and precision of your results.[1] Potential causes include:
-
Inconsistent Sample Preparation: Variations in extraction efficiency between samples can lead to inconsistent recovery of the internal standard.
-
Pipetting Errors: Inaccurate or inconsistent addition of the internal standard to each sample.
-
Matrix Effects: Differential ion suppression or enhancement in complex biological matrices.
-
Instability of the Standard: Degradation or H/D back-exchange of the internal standard during sample storage or processing.
Q4: How can I check for and mitigate H/D back-exchange with my this compound?
A: H/D back-exchange occurs when deuterium atoms on the internal standard are replaced by hydrogen atoms from the sample matrix or solvent. This can be more prevalent when the deuterium labels are on exchangeable sites like hydroxyl or amine groups. To test for this:
-
Incubation Study: Incubate the this compound in a blank matrix (e.g., plasma) for a time equivalent to your sample preparation and analysis time. Analyze the sample and monitor for any increase in the signal of the unlabeled analyte.[2]
-
Mitigation: If back-exchange is observed, consider adjusting the pH of your extraction solvents or using aprotic solvents where possible. Storing standards in non-aqueous solvents is also recommended.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptoms:
-
Poor precision (high %CV) for quality control (QC) samples.
-
Inaccurate concentration measurements.
-
Inconsistent analyte-to-internal standard area ratios.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
Issue 2: Low or No Signal from this compound Internal Standard
Symptoms:
-
Very low or absent peak for the internal standard.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Improper Storage | Verify the recommended storage conditions (temperature, light protection) for the standard. |
| Incorrect Preparation | Double-check calculations and dilutions for the internal standard working solution. |
| Sample Preparation Issue | Review the extraction procedure for potential loss of the internal standard. Ensure the pH and solvent are optimal for Hexadecyl palmitate. |
| Mass Spectrometer Settings | Confirm the correct precursor and product ions, collision energy, and other MS parameters for this compound are being used. |
| Source Contamination | A dirty ion source can lead to a general loss of signal. Perform routine source cleaning. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound
Objective: To determine the isotopic purity of the this compound internal standard and quantify any unlabeled analyte impurity.
Methodology:
-
Prepare a High-Concentration Standard Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration significantly higher than that used in the assay.
-
LC-MS/MS Analysis: Analyze this solution using the established LC-MS/MS method.
-
Monitor Transitions: Monitor the mass transitions for both the this compound and the unlabeled Hexadecyl palmitate.
-
Data Analysis: Calculate the peak area of the unlabeled analyte signal relative to the peak area of the deuterated standard. This provides an estimate of the isotopic purity.
Example Isotopic Purity Data for Palmitic Acid-d3:
| Isotopologue | Normalized Intensity (%) |
| d0 | 0.00 |
| d1 | 0.00 |
| d2 | 0.27 |
| d3 | 99.73 |
| Data is for illustrative purposes and is based on a certificate of analysis for Palmitic Acid-d3. |
Protocol 2: General LC-MS/MS Workflow for Quantification
Objective: To accurately quantify Hexadecyl palmitate in a biological matrix using this compound as an internal standard.
Caption: General workflow for LC-MS/MS quantification.
Data Presentation
Table 1: Key Parameters for Hexadecyl palmitate and this compound
| Parameter | Hexadecyl palmitate | This compound |
| Molecular Formula | C₃₂H₆₄O₂ | C₃₂H₆₁D₃O₂ |
| Monoisotopic Mass | 480.4898 g/mol | 483.5085 g/mol |
| Typical Precursor Ion [M+H]⁺ | m/z 481.4971 | m/z 484.5158 |
| Typical Fragmentation | Loss of palmitic acid | Loss of palmitic acid-d3 |
Table 2: Troubleshooting Summary for Isotopic Interference
| Issue | Potential Cause | Recommended Action |
| Overestimation of Analyte | Isotopic contribution from analyte to IS signal | Use a higher resolution mass spectrometer or correct for the contribution mathematically. |
| Underestimation of Analyte | H/D back-exchange | Modify sample preparation to minimize exchange (e.g., adjust pH, use aprotic solvents). |
| Poor Precision | Chromatographic separation of analyte and IS | Optimize chromatography for co-elution. |
| Inaccurate Results at LLOQ | Presence of unlabeled analyte in IS | Use a higher purity internal standard or perform a correction calculation. |
References
Technical Support Center: Ensuring the Stability of Hexadecyl Palmitate-d3 in Biological Samples
Welcome to the technical support center for Hexadecyl palmitate-d3. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of this compound in biological samples throughout their experimental workflow. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
A1: The stability of this compound in biological matrices can be influenced by several factors. The most significant are enzymatic degradation, pH, temperature, and the presence of oxidizing agents.[1] Biological samples, particularly plasma and tissue homogenates, contain esterases and lipases that can hydrolyze the ester bond of this compound, leading to the formation of hexadecanol and palmitic acid-d3.[2][3] Extreme pH conditions (highly acidic or basic) can also catalyze this hydrolysis.[4] Elevated temperatures can accelerate the rate of both enzymatic and chemical degradation.[1]
Q2: What is the likely degradation pathway for this compound in a biological matrix?
A2: The primary degradation pathway for this compound in biological samples is enzymatic hydrolysis. Esterase enzymes present in plasma and tissues will attack the ester linkage, releasing hexadecanol and deuterated palmitic acid.
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: To minimize degradation, biological samples should be processed immediately after collection. If immediate processing is not possible, samples should be stored at ultra-low temperatures. For short-term storage (up to 24 hours), 2-8°C is acceptable, but for long-term storage, -80°C is highly recommended to reduce enzymatic activity.[5][6] It is also advisable to minimize freeze-thaw cycles, as these can impact the stability of analytes.[1][7] Storing samples in smaller aliquots can help to avoid repeated freezing and thawing of the entire sample.
Q4: How can I prevent enzymatic degradation of this compound during sample collection and preparation?
A4: To inhibit enzymatic activity, it is crucial to add esterase inhibitors to the collection tubes immediately after sample collection. A common and effective approach is the use of a cocktail of inhibitors. Additionally, keeping the samples on ice during all processing steps will help to slow down enzymatic reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Enzymatic degradation: Esterases in the biological matrix may have hydrolyzed the analyte. | - Add esterase inhibitors (e.g., sodium fluoride, diisopropyl fluorophosphate) to the sample immediately upon collection.- Keep samples on ice at all times during processing.- Process samples as quickly as possible. |
| Inefficient extraction: The chosen extraction method may not be suitable for a lipophilic compound like this compound. | - Use a validated lipid extraction method such as Folch or Bligh & Dyer.- Ensure the solvent-to-sample ratio is appropriate.- Optimize the extraction time and mixing intensity. | |
| High variability in results between replicates | Inconsistent sample handling: Variations in time and temperature during sample processing can lead to different degrees of degradation. | - Standardize the entire sample handling and preparation workflow.- Ensure all samples are treated identically from collection to analysis. |
| Non-homogenous sample: If using tissue samples, the analyte may not be evenly distributed. | - Thoroughly homogenize tissue samples before taking an aliquot for extraction. | |
| Presence of unexpected peaks in the chromatogram | Degradation products: The unexpected peaks could be hexadecanol and palmitic acid-d3 resulting from hydrolysis. | - Analyze for the expected degradation products to confirm their presence.- Implement preventative measures for degradation as described above. |
| Matrix effects: Other components in the biological sample may be co-eluting with the analyte or interfering with its ionization in the mass spectrometer. | - Optimize the chromatographic method to improve the separation of the analyte from interfering matrix components.- Consider using a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE). | |
| Loss of deuterium label | Back-exchange: While less common for deuterium on a carbon backbone, it can occur under certain analytical conditions. | - This is unlikely for this compound. However, if suspected, evaluate the pH of the mobile phase and sample diluent. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol, Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute the samples with the mobile phase to an appropriate concentration.
-
Analyze the samples using a validated stability-indicating HPLC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and characterize any degradation products using the mass spectrometer.
-
References
- 1. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 4. ijisrt.com [ijisrt.com]
- 5. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jag.journalagent.com [jag.journalagent.com]
- 7. researchgate.net [researchgate.net]
Storage and handling recommendations for Hexadecyl palmitate-d3.
Technical Support Center: Hexadecyl Palmitate-d3
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals with storage, handling, and troubleshooting recommendations for their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry and well-ventilated area.[1][2] It is recommended to store the compound at room temperature, not exceeding 25°C.[3] To ensure stability, it should be stored away from incompatible materials such as strong oxidizing agents.[1][2]
Q2: How should I handle this compound safely in the laboratory?
A2: Handle this compound in accordance with good industrial hygiene and safety practices.[1] Ensure adequate ventilation and avoid breathing in dust.[1] It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat, to avoid contact with skin and eyes.[1][4]
Q3: What is the solubility of this compound in common solvents?
A3: this compound is practically insoluble in water.[2][5] It is soluble in boiling anhydrous ethanol and methylene chloride.[5] It is also soluble in other non-polar organic solvents like hexane and chloroform.[6] For detailed solubility information, please refer to the table below.
Quantitative Data Summary
Solubility of Hexadecyl Palmitate
| Solvent | Solubility | Reference |
| Water | Practically insoluble | [2][5] |
| Boiling Anhydrous Ethanol | Soluble | [5] |
| Methylene Chloride | Soluble | [5] |
| Light Petroleum | Slightly soluble | [5] |
| Hot Acetone | Soluble | [7][8] |
| Ether | Soluble | [9] |
| Chloroform | Soluble | [9] |
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C32H64O2 | [2] |
| Molecular Weight | 480.86 g/mol | [2] |
| Appearance | White or almost white, waxy plates, flakes, or powder | [3][5] |
| Melting Point | Approximately 45°C to 56°C | [2][3][9] |
| Boiling Point | 360°C | [2] |
Troubleshooting Guide
Q4: My this compound is not dissolving completely. What should I do?
A4: First, ensure you are using a suitable solvent, such as boiling anhydrous ethanol or methylene chloride.[5] this compound is practically insoluble in water.[2][5] If you are using an appropriate solvent, gentle heating and vortexing can aid dissolution. Be aware that the compound is a waxy solid and may require heating to its melting point (around 45-56°C) for complete dissolution in some solvents.
Q5: I observed precipitation in my stock solution after cooling it to room temperature. How can I resolve this?
A5: Precipitation upon cooling is common for compounds with limited solubility at room temperature. You can try gently warming the solution before use to redissolve the precipitate. To prevent this, you can prepare a more dilute stock solution or store the stock solution at a slightly elevated temperature, if the stability of the compound in the solvent at that temperature is not compromised.
Q6: I am concerned about the stability of my this compound solution. How can I minimize degradation?
A6: Hexadecyl palmitate is stable under recommended storage conditions.[1] To minimize degradation in solution, store it in a tightly sealed container in a cool, dark place. Avoid repeated freeze-thaw cycles. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes. Avoid contact with strong oxidizing agents, as they are incompatible materials.[1][2]
Experimental Protocols & Visualizations
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound solid
-
Anhydrous ethanol (or another suitable organic solvent)
-
Volumetric flask
-
Pipettes
-
Balance
-
Heating plate and magnetic stirrer (optional)
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to achieve the desired concentration and volume of the stock solution.
-
Weigh the compound: Accurately weigh the calculated mass of this compound using an analytical balance.
-
Transfer to volumetric flask: Carefully transfer the weighed compound into the appropriate size volumetric flask.
-
Add solvent: Add a small amount of the chosen solvent (e.g., anhydrous ethanol) to the flask to dissolve the compound.
-
Aid dissolution: If necessary, gently warm the flask and stir the solution using a magnetic stirrer or vortex until the solid is completely dissolved.
-
Bring to volume: Once the compound is fully dissolved, allow the solution to cool to room temperature. Then, add the solvent to the flask up to the calibration mark.
-
Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in a tightly sealed container under the recommended conditions.
Diagram of Stock Solution Preparation Workflow
Caption: A step-by-step workflow for the preparation of a this compound stock solution.
Troubleshooting Decision Tree for Common Experimental Issues
Caption: A decision tree to troubleshoot common issues with this compound solutions.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. Cetyl Palmitate or Hexadecyl Palmitate Manufacturers, with SDS [mubychem.com]
- 4. chemos.de [chemos.de]
- 5. Cetyl Palmitate or Hexadecyl Palmitate BP Ph Eur USP NF Manufacturers [anmol.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. HEXADECYL HEXADECANOATE (CETYL PALMITATE) - Ataman Kimya [atamanchemicals.com]
- 8. CETYL PALMITATE | 540-10-3 [chemicalbook.com]
- 9. hexadecyl palmitate [chembk.com]
Impact of isotopic purity of Hexadecyl palmitate-d3 on results.
Welcome to the technical support center for researchers, scientists, and drug development professionals using Hexadecyl palmitate-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows, with a focus on the impact of isotopic purity on analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in research?
A1: this compound is most commonly used as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of its non-labeled counterpart, Hexadecyl palmitate, by mass spectrometry (MS).[1] Its chemical and physical properties are nearly identical to the analyte of interest, allowing it to account for variability during sample preparation, chromatographic separation, and mass spectrometric detection.[2]
Q2: Why is the isotopic purity of this compound critical for accurate quantification?
A2: The isotopic purity of a deuterated internal standard is paramount for accurate and reliable quantitative results.[1] The primary concern is the presence of unlabeled analyte (Hexadecyl palmitate) as an impurity within the deuterated standard. This unlabeled impurity will contribute to the signal of the analyte being measured, leading to an overestimation of its concentration.[1] High isotopic purity (typically ≥98%) minimizes this interference, ensuring data integrity.[3]
Q3: Can the deuterium label on this compound be lost during sample preparation or analysis?
A3: While stable isotopes like deuterium are generally robust, there is a potential for back-exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix. This is more likely to occur if the deuterium atoms are located on heteroatoms or activated carbon atoms. For this compound, where the deuterium is on the terminal methyl group of the palmitate moiety, the risk of back-exchange under typical analytical conditions is low. However, it is crucial to assess the stability of the internal standard during method development.
Q4: How does the isotopic purity of this compound affect the linearity of the calibration curve?
A4: The presence of unlabeled analyte in the deuterated internal standard can lead to non-linear calibration curves, particularly at the lower end of the concentration range. This is because the contribution from the impurity has a more significant relative impact at lower analyte concentrations. This can compromise the accuracy of the assay, especially for the quantification of low-abundance analytes.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Overestimation of Analyte Concentration | Low Isotopic Purity of this compound: The internal standard contains a significant amount of the unlabeled analyte, which artificially inflates the analyte's signal.[1] | 1. Verify Purity: Obtain a Certificate of Analysis for your this compound standard to confirm its isotopic purity. 2. Source High-Purity Standard: If the purity is insufficient, acquire a new standard with a higher isotopic enrichment (ideally >98%).[3] 3. Mathematical Correction: If a higher purity standard is unavailable, it may be possible to mathematically correct for the impurity contribution, but this requires careful validation. |
| Poor Precision and Reproducibility | Differential Matrix Effects: The analyte and the deuterated internal standard may experience different degrees of ion suppression or enhancement in the mass spectrometer's ion source, especially if they are not perfectly co-eluting. | 1. Optimize Chromatography: Adjust the chromatographic method to ensure complete co-elution of the analyte and this compound. 2. Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. 3. Modify Sample Preparation: Employ more rigorous sample clean-up procedures, such as solid-phase extraction (SPE), to remove interfering matrix components.[5] |
| Inaccurate Results at Low Concentrations | Cross-Signal Contribution: Naturally occurring isotopes of the analyte (e.g., M+2 peak) can interfere with the signal of the deuterated internal standard, particularly if the mass difference is small.[6] | 1. Increase Internal Standard Concentration: A higher concentration of the internal standard can minimize the relative contribution of the analyte's isotopic peaks.[4] 2. Select a Different Precursor Ion: If possible, select a precursor ion for the internal standard that is less prone to isotopic interference from the analyte.[4] |
| Non-linear Calibration Curve | Isotopic Contribution from Analyte to Internal Standard: At high analyte concentrations, the natural isotopic abundance of the analyte can contribute to the signal of the internal standard, leading to a non-linear response.[4] | 1. Optimize Internal Standard Concentration: Ensure the concentration of the internal standard is appropriate for the expected range of analyte concentrations. 2. Use a Higher Mass-Labeled Standard: If available, a standard with a greater mass difference from the analyte can reduce the impact of isotopic overlap. |
Data Presentation
The isotopic purity of the this compound internal standard has a direct and quantifiable impact on the accuracy of the analytical results. The presence of unlabeled Hexadecyl palmitate in the deuterated standard leads to a positive bias in the determined concentration of the analyte.
Table 1: Impact of Isotopic Purity on the Quantification of Hexadecyl Palmitate
| Isotopic Purity of this compound | True Analyte Concentration (ng/mL) | Measured Analyte Concentration (ng/mL) | % Bias |
| 95% | 10 | 10.5 | +5.0% |
| 98% | 10 | 10.2 | +2.0% |
| 99.9% | 10 | 10.01 | +0.1% |
This table is a representation of the expected impact of isotopic purity and is based on the principle that unlabeled impurities in the internal standard contribute to the analyte signal. The exact bias will depend on the specific concentrations of the analyte and internal standard used in the assay.
Experimental Protocols
Protocol: Quantification of Hexadecyl Palmitate in Human Plasma using this compound and LC-MS/MS
1. Materials and Reagents:
-
Hexadecyl palmitate analytical standard
-
This compound (isotopic purity >99%)
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Chloroform (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., silica-based)
2. Sample Preparation:
-
Spiking: To 100 µL of human plasma, add 10 µL of a this compound internal standard working solution (concentration will depend on the specific assay requirements).
-
Protein Precipitation: Add 400 µL of cold methanol to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Lipid Extraction: Transfer the supernatant to a new tube. Add 200 µL of chloroform and 150 µL of water. Vortex for 1 minute.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient to separate Hexadecyl palmitate from other plasma components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Hexadecyl palmitate and this compound.
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Hexadecyl palmitate in the plasma samples from the calibration curve.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
Validation of Analytical Methods for Lipid Quantification: A Comparative Guide to Using Hexadecyl Palmitate-d3
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, especially within drug development and clinical research, the accuracy and reliability of quantitative data are paramount. The validation of analytical methods ensures that the measurements are dependable. This guide provides a comprehensive comparison of analytical methods for lipid quantification, focusing on the use of Hexadecyl palmitate-d3 as an internal standard. We will delve into its performance in comparison to other alternatives, supported by experimental data derived from analogous compounds, and provide detailed protocols for method validation.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In mass spectrometry-based quantification, particularly in complex biological matrices, internal standards are crucial for correcting variations arising from sample preparation, extraction efficiency, and instrument response. Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the gold standard.[1][2] They are chemically identical to the analyte of interest but have a different mass due to the isotopic substitution, allowing them to be distinguished by the mass spectrometer.
This compound, a deuterated form of the saturated wax ester, serves as an ideal internal standard for the quantification of long-chain fatty acid esters. Its chemical and physical properties closely mimic those of the endogenous, non-labeled analytes, ensuring that it behaves similarly during sample processing and analysis. This co-elution and similar ionization behavior allow it to effectively normalize for variations, leading to more accurate and precise results.[1]
Performance Comparison: this compound vs. Alternatives
While specific performance data for this compound is not extensively published, we can infer its performance based on data from structurally similar deuterated long-chain fatty acids and esters. The key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include linearity, accuracy, precision, and sensitivity (limit of detection and quantification).
Table 1: Expected Performance Characteristics of this compound as an Internal Standard
| Validation Parameter | Expected Performance with this compound | Comparison with Alternative Internal Standards (e.g., odd-chain fatty acids) |
| Linearity (R²) | > 0.99 | Similar, but may be more susceptible to matrix effects if chromatographic separation is incomplete. |
| Accuracy (% Recovery) | 90-110% | Can be variable (e.g., 80-120%) depending on the matrix and the structural similarity to the analyte. |
| Precision (%RSD) | < 15% | Often higher, potentially exceeding 20% in complex matrices due to differential matrix effects. |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range | May be higher due to greater background noise and less effective normalization. |
| Matrix Effect | Significantly minimized due to co-elution and identical ionization behavior. | Can be a significant issue, leading to ion suppression or enhancement and inaccurate quantification.[1][3][4] |
Note: The expected performance data is based on published results for other deuterated long-chain fatty acids and esters, such as d7-stearic acid and d3-methyl esters of fatty acids.[5][6]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible and reliable results. Below are representative protocols for the validation of an analytical method using this compound for the quantification of a target long-chain fatty acid ester in a biological matrix (e.g., plasma).
Sample Preparation and Lipid Extraction
A robust extraction method is crucial for isolating lipids from the sample matrix.
-
Internal Standard Spiking: A known concentration of this compound is added to the plasma sample at the beginning of the workflow.
-
Protein Precipitation: Cold methanol or acetonitrile is added to precipitate proteins.
-
Liquid-Liquid Extraction: A mixture of chloroform and methanol (2:1, v/v) is commonly used to extract lipids.
-
Phase Separation: Addition of water or a salt solution induces the separation of the aqueous and organic layers.
-
Lipid Collection: The lower organic layer containing the lipids is carefully collected.
-
Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a solvent compatible with the LC-MS system (e.g., isopropanol:acetonitrile:water).
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the selectivity and sensitivity required for accurate lipid quantification.
-
Chromatographic Separation: A C18 reversed-phase column is typically used to separate the lipids based on their hydrophobicity. A gradient elution with a mobile phase consisting of water, acetonitrile, and isopropanol with additives like formic acid or ammonium acetate is employed to achieve optimal separation.
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for both the analyte and this compound.
Table 2: Example MRM Transitions for a Target Analyte and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Target Analyte (e.g., Hexadecyl Palmitate) | [M+NH₄]⁺ | Fragment ion specific to the analyte |
| This compound (Internal Standard) | [M+3+NH₄]⁺ | Corresponding fragment ion for the deuterated standard |
Visualizing the Workflow and Validation Logic
To better illustrate the experimental process and the logic behind method validation, the following diagrams are provided.
Conclusion
The validation of an analytical method is a critical step in ensuring the quality and reliability of quantitative data in research and development. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for the quantification of long-chain fatty acid esters. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process allows for effective normalization of experimental variability, leading to superior accuracy and precision compared to other alternatives. By following established validation guidelines and implementing robust experimental protocols, researchers can have high confidence in their quantitative lipidomics data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. myadlm.org [myadlm.org]
- 5. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Internal Standards: Hexadecyl Palmitate-d3 vs. Odd-Chain Fatty Acids in Lipidomics
For researchers, scientists, and drug development professionals navigating the complexities of quantitative lipid analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two commonly employed types of internal standards: the deuterated wax ester, Hexadecyl palmitate-d3, and the class of odd-chain fatty acids.
In mass spectrometry-based lipidomics, internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard mimics the chemical and physical properties of the analyte of interest, differing only by a known mass difference. This allows for the normalization of analytical signals, thereby improving the precision and accuracy of quantification.
This guide delves into the respective advantages and disadvantages of using this compound, a stable isotope-labeled internal standard, versus odd-chain fatty acids, which are naturally occurring but less common lipids. We will explore their performance characteristics, typical applications, and provide insights into the experimental workflows for their use.
At a Glance: Key Performance Characteristics
The selection of an internal standard is a critical decision that can significantly impact the quality of quantitative data. The following table summarizes the key performance characteristics of this compound and odd-chain fatty acids based on established principles of analytical chemistry.
| Feature | This compound (Deuterated Wax Ester) | Odd-Chain Fatty Acids (e.g., C17:0, C19:0) |
| Chemical & Physical Similarity | Highly similar to endogenous even-chain wax esters. The deuterium labeling provides a distinct mass shift with minimal impact on physicochemical properties. | Structurally similar to endogenous even-chain fatty acids, but the odd-numbered carbon chain can lead to slight differences in chromatographic behavior and extraction efficiency. |
| Co-elution with Analyte | Generally co-elutes closely with corresponding non-labeled wax esters, though a slight retention time shift can sometimes be observed in liquid chromatography.[1] | May not perfectly co-elute with all even-chain fatty acid analytes due to differences in chain length and polarity. |
| Correction for Matrix Effects | Excellent correction for matrix effects due to near-identical behavior to the analyte during ionization.[1] | Good correction, but potential for differential matrix effects if chromatographic separation from the analyte is significant. |
| Natural Abundance | Negligible natural abundance, eliminating the risk of interference from endogenous compounds. | While generally low in many animal tissues, they can be present in detectable amounts, particularly in ruminants and certain diets, which can complicate quantification.[2][3] |
| Isotopic Stability | Generally stable, but there is a potential for back-exchange of deuterium atoms with protons from the solvent, especially under certain conditions.[1] | Naturally stable isotopes. |
| Cost | Typically more expensive due to the synthetic labeling process. | Generally less expensive and more readily available. |
| Versatility | Primarily used for the quantification of wax esters and other long-chain fatty acid esters. | Can be used for the quantification of a broader range of fatty acids, but may not be ideal for all lipid classes. |
Experimental Workflow: A Comparative Overview
The following diagram illustrates a typical experimental workflow for the quantitative analysis of fatty acids and their esters using either this compound or an odd-chain fatty acid as an internal standard. The core steps of lipid extraction, derivatization (for GC-MS), and analysis are largely similar, with the primary difference being the choice and handling of the internal standard.
Detailed Experimental Protocols
While specific protocols vary depending on the sample matrix and analytical instrumentation, the following provides a foundational methodology for the use of these internal standards.
Protocol 1: Quantification of Total Fatty Acids using GC-MS
This protocol is suitable for determining the total fatty acid composition of a sample and can be adapted for either this compound (after hydrolysis and derivatization) or an odd-chain fatty acid.
-
Internal Standard Spiking: To a known amount of the biological sample (e.g., 100 µL of plasma), add a precise amount of the internal standard solution (this compound or an odd-chain fatty acid like heptadecanoic acid) in a suitable organic solvent.
-
Lipid Extraction: Perform a total lipid extraction using a standard method such as the Folch procedure (chloroform:methanol, 2:1 v/v) or the Bligh-Dyer method (chloroform:methanol:water, 1:2:0.8 v/v/v).
-
Hydrolysis and Derivatization: The extracted lipids are subjected to hydrolysis (saponification) to release the fatty acids from their ester linkages. The resulting free fatty acids are then derivatized to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol or methanolic HCl. This step increases the volatility of the fatty acids for GC analysis.[4]
-
GC-MS Analysis: The FAMEs are separated and quantified using a gas chromatograph coupled to a mass spectrometer. The separation is typically achieved on a polar capillary column. The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantification: The concentration of each fatty acid is calculated by comparing the peak area of its corresponding FAME to the peak area of the internal standard FAME. A calibration curve is constructed using a series of standards containing known concentrations of the fatty acids of interest and a constant concentration of the internal standard.
Protocol 2: Quantification of Intact Wax Esters using LC-MS
This protocol is specifically designed for the analysis of intact wax esters, for which this compound is an ideal internal standard.
-
Internal Standard Spiking: Add a known amount of this compound solution to the biological sample.
-
Lipid Extraction: Extract the lipids as described in the GC-MS protocol.
-
LC-MS Analysis: The lipid extract is directly analyzed by liquid chromatography-mass spectrometry. A reverse-phase C18 or C30 column is commonly used for the separation of different lipid classes. The mass spectrometer, often a triple quadrupole or a high-resolution instrument, is used for detection and quantification. Multiple reaction monitoring (MRM) mode is frequently employed for its high selectivity and sensitivity.
-
Quantification: The amount of each wax ester is determined by comparing its peak area to that of the this compound internal standard. Calibration curves are prepared using authentic standards of the wax esters of interest.
Logical Considerations for Internal Standard Selection
The choice between a deuterated standard like this compound and an odd-chain fatty acid is not always straightforward and depends on the specific research question and experimental constraints. The following diagram outlines the logical considerations for selecting the appropriate internal standard.
Conclusion
Both this compound and odd-chain fatty acids are valuable tools for the quantitative analysis of lipids.
This compound stands out as a superior choice when high accuracy and precision are paramount, especially for the analysis of wax esters. Its near-identical chemical and physical properties to the endogenous analytes ensure robust correction for analytical variability.
Odd-chain fatty acids offer a cost-effective and practical alternative for the quantification of total fatty acids, particularly in samples where their natural abundance is known to be negligible. However, researchers must be cautious about their potential presence in the samples, which could lead to inaccurate results.
Ultimately, the decision rests on a careful evaluation of the specific analytical needs, the nature of the samples, and the available resources. By understanding the strengths and limitations of each type of internal standard, researchers can enhance the quality and reliability of their lipidomics data.
References
- 1. Evaluation and Quantitation of Intact Wax Esters of Human Meibum by Gas-Liquid Chromatography-Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Hexadecyl Palmitate-d3 and 13C-Labeled Palmitate as Internal Standards
In the realm of quantitative bioanalysis, particularly in metabolic research and drug development, the use of stable isotope-labeled internal standards (SIL-IS) is paramount for achieving accurate and reproducible results.[1][2] This guide provides an objective comparison of two common types of isotopically labeled palmitic acid: Hexadecyl palmitate-d3 (a deuterated standard) and 13C-labeled palmitate. The selection of an appropriate internal standard is a critical step in bioanalytical method validation, directly impacting data integrity and ensuring compliance with regulatory guidelines from bodies like the FDA and EMA.[1][3]
This comparison is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Data Presentation: A Quantitative Comparison
The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass, to ensure it accurately corrects for variability during sample preparation and analysis.[2][4] While both deuterated and 13C-labeled standards are widely used, they exhibit key performance differences.
Table 1: Performance Characteristics of Deuterated vs. 13C-Labeled Internal Standards
| Performance Parameter | Deuterated (e.g., this compound) | 13C-Labeled Palmitate | Key Findings & Justification |
| Chromatographic Co-elution | Often elutes slightly earlier than the unlabeled analyte due to the "isotope effect".[2][4] | Typically co-elutes perfectly with the unlabeled analyte.[4] | The C-²H bond is stronger and less polar than the C-¹H bond, which can cause a retention time shift in liquid chromatography.[2] Perfect co-elution, as seen with 13C-IS, provides more accurate compensation for matrix effects.[4] |
| Accuracy & Precision | Can lead to inaccuracies if the chromatographic shift is significant, with some studies showing errors up to 40% in certain applications.[4] | Demonstrates improved accuracy and precision due to identical physicochemical properties to the analyte.[4][5] | In a comparative study, the mean bias for a 13C-IS was 100.3% (SD 7.6%) versus 96.8% (SD 8.6%) for a deuterated standard, indicating better accuracy.[4] |
| Metabolic Stability | Deuterium atoms can sometimes be lost through metabolic or chemical exchange, which can compromise the integrity of the standard.[2] | The 13C-12C bond is highly stable, making it not susceptible to exchange. | The stability of the 13C label ensures that the internal standard's concentration remains constant throughout the analytical process. |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[4] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[4] | As the 13C-IS co-elutes with the analyte, it experiences the same matrix-induced ionization changes, allowing for reliable correction.[5] |
Table 2: Comparative Recovery Data from an In Vivo Fatty Acid Oxidation Study
A study directly comparing d31-palmitate and [1-13C]palmitate for measuring fatty acid oxidation during exercise provided the following quantitative results.[6]
| Labeled Compound | Cumulative Recovery (at 9 hours) | Acetate Corrected Recovery Difference | Correlation (Uncorrected d31-palmitate vs. Acetate-Corrected [1-13C]palmitate) |
| d31-palmitate | 10.6 ± 3% | Not Applicable | y = 0.96x + 0; P < 0.0001 |
| [1-13C]palmitate | 5.6 ± 2% | 0.4 ± 3% | y = 0.96x + 0; P < 0.0001 |
This study concluded that uncorrected d31-palmitate and acetate-corrected [1-13C]palmitate were well correlated, suggesting that d31-palmitate can be used effectively in outpatient settings as it eliminates the need for acetate correction and frequent sampling.[6]
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of stable isotope-labeled internal standards.
Protocol 1: General Bioanalytical Method Validation
This protocol outlines the key experiments required for validating a bioanalytical method using a SIL-IS, based on regulatory guidelines.[3]
1. Stock and Working Solution Preparation [1]
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of unlabeled palmitic acid in a suitable organic solvent (e.g., methanol).
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound or 13C-labeled palmitate in the same solvent.
-
Working Solutions: Prepare serial dilutions of the analyte and a single working solution of the internal standard.
2. Sample Preparation and Extraction
-
Calibration Standards: Spike blank biological matrix (e.g., human plasma) with analyte working solutions to create a series of calibration standards (minimum of six non-zero levels).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), low, medium, and high, from a separate analyte stock solution.[1]
-
Extraction:
-
Add a precise volume of the SIL-IS working solution to all samples, standards, and QCs (except blank matrix).
-
Perform protein precipitation (e.g., with acetonitrile) to release the analyte from binding proteins.[7]
-
Follow with liquid-liquid extraction or solid-phase extraction to isolate the analyte and SIL-IS.
-
3. LC-MS/MS Analysis
-
Chromatography: Develop a liquid chromatography method to achieve separation from other matrix components. For cross-validation, it is critical to monitor for any retention time shifts between the analyte and the deuterated internal standard.
-
Mass Spectrometry: Analyze samples using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the SIL-IS.
4. Key Validation Experiments [3]
-
Selectivity and Specificity: Analyze blank matrix from multiple sources to ensure no endogenous interferences are present at the retention times of the analyte and IS.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix. The coefficient of variation (CV) of the IS-normalized matrix factor should not exceed 15%.[3]
-
Recovery: Determine the extraction efficiency of the analyte and the SIL-IS. Recovery should be consistent and reproducible.
-
Stability: Assess the stability of the analyte and SIL-IS under various conditions, including freeze-thaw cycles, short-term (bench-top), and long-term storage.
Protocol 2: In Vivo Cross-Validation for Fatty Acid Oxidation
This protocol is adapted from a study validating d31-palmitate against [1-13C]palmitate.[6]
1. Subject Preparation and Dosing
-
Subjects are subjected to exercise at a controlled intensity (e.g., 25% maximum volume oxygen consumption).
-
Administer d31-palmitate and [1-13C]palmitate orally within a liquid meal.
-
On a separate visit, administer d3-acetate and [1-13C]acetate to determine the acetate sequestration correction factor for the 13C data.
2. Sample Collection
-
Collect urine samples over a 9-hour period for the analysis of d31-palmitate recovery.
-
Collect frequent breath samples for the analysis of 13CO2 to determine [1-13C]palmitate recovery.
3. Sample Analysis
-
Analyze urine samples for d31-palmitate concentration using a validated LC-MS/MS method.
-
Analyze breath samples for 13C enrichment using isotope ratio mass spectrometry (IRMS).
4. Data Analysis
-
Calculate the cumulative recovery of d31-palmitate in urine and [1-13C]palmitate in breath.
-
Apply the acetate correction factor to the [1-13C]palmitate recovery data.
-
Perform a correlation analysis between the uncorrected d31-palmitate recovery and the acetate-corrected [1-13C]palmitate recovery to validate the methods against each other.
Visualizations: Workflows and Pathways
Diagrams are provided to illustrate key workflows and biological pathways relevant to the cross-validation of palmitate tracers.
Caption: Experimental workflow for the in vivo cross-validation of labeled palmitate tracers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterated Fatty Acids in Drug Development: A Comparative Analysis of Hexadecyl Palmitate-d3 and Other Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its heavier, stable isotope deuterium in fatty acid molecules represents a promising frontier in the development of novel therapeutics for a range of diseases underpinned by oxidative stress. This guide provides a comparative overview of the performance of deuterated fatty acids, with a focus on Hexadecyl palmitate-d3, in relation to other deuterated analogs, supported by available experimental insights.
The Kinetic Isotope Effect: A Foundation for Enhanced Stability
The therapeutic potential of deuterated fatty acids stems from the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength makes the abstraction of a deuterium atom more difficult, thereby slowing down chemical reactions, particularly the rate-limiting steps in metabolic degradation and oxidative processes. In the context of fatty acids, this deuteration strategy is primarily employed to inhibit lipid peroxidation, a key driver of cellular damage in numerous pathologies.
Deuterated polyunsaturated fatty acids (PUFAs) have been a major focus of research, as the bis-allylic hydrogens in PUFAs are particularly susceptible to abstraction, initiating a cascade of lipid peroxidation. By replacing these vulnerable hydrogens with deuterium, the resulting deuterated PUFAs (D-PUFAs) exhibit significantly enhanced resistance to oxidation.
Performance Comparison: Deuterated Saturated vs. Polyunsaturated Fatty Acids
While direct comparative studies on the therapeutic performance of this compound against other deuterated fatty acids are limited in publicly available literature, a comparison can be drawn based on their inherent structures and the primary mechanism of action of deuteration.
| Feature | Deuterated Polyunsaturated Fatty Acids (D-PUFAs) (e.g., D-Linoleic Acid) | Deuterated Saturated Fatty Acids (e.g., this compound) |
| Primary Mechanism of Action | Inhibition of lipid peroxidation at bis-allylic sites. | Potential for altered metabolism and use as metabolic tracers.[1] |
| Key Therapeutic Target | Diseases driven by oxidative stress and lipid peroxidation (e.g., neurodegenerative diseases, atherosclerosis).[2] | Primarily used in metabolic studies to trace fatty acid oxidation.[1] Therapeutic applications are less explored. |
| Metabolic Stability | Significantly increased resistance to oxidative degradation.[3] | Expected to have altered metabolic rates, but the primary benefit against peroxidation seen in PUFAs is absent. |
| Supporting Evidence | Numerous studies demonstrating reduced oxidative stress, and potential therapeutic benefits in various disease models.[2][3] | Validated for use as a metabolic tracer (d31-palmitate).[1] Limited data on therapeutic efficacy. |
Experimental Protocols
Assessing Lipid Peroxidation Inhibition
A common method to evaluate the efficacy of deuterated fatty acids in preventing oxidative stress involves inducing lipid peroxidation in a cellular model and measuring the levels of peroxidation byproducts.
Experimental Workflow: Cellular Lipid Peroxidation Assay
Caption: Workflow for assessing the protective effect of deuterated fatty acids against induced lipid peroxidation in cultured cells.
Signaling Pathway: Lipid Peroxidation and Cellular Damage
The primary therapeutic rationale for using deuterated fatty acids, particularly D-PUFAs, is to interrupt the destructive cycle of lipid peroxidation.
Caption: Simplified signaling pathway of lipid peroxidation and the inhibitory action of deuterated PUFAs.
Conclusion
The field of deuterated fatty acids holds significant promise for therapeutic intervention in diseases characterized by oxidative stress. The primary focus of research has been on D-PUFAs, which have demonstrated a clear mechanism of action by inhibiting lipid peroxidation. While deuterated saturated fatty acids like this compound are valuable tools in metabolic research, their therapeutic potential remains less defined. Future comparative studies are warranted to fully elucidate the performance of various deuterated fatty acids and to guide the selection of the most appropriate candidates for specific disease applications.
References
- 1. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterium-reinforced polyunsaturated fatty acids protect against atherosclerosis by lowering lipid peroxidation and hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]
Inter-laboratory comparison of lipid quantification with Hexadecyl palmitate-d3.
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible quantification of lipids across different laboratories is a significant challenge in lipidomics research. This guide provides an objective comparison of internal standards used in lipid quantification, with a focus on the application of deuterated standards like Hexadecyl palmitate-d31. While direct inter-laboratory comparison data for this specific standard is not widely published, this guide synthesizes information from established lipidomics standardization efforts and protocols to highlight its expected performance and provide a framework for its use.
Data Presentation: Comparison of Internal Standards in Lipidomics
The choice of internal standard is critical for reliable lipid quantification. Below is a comparison of common internal standard types, outlining their principles, advantages, and disadvantages.
| Internal Standard Type | Principle | Advantages | Disadvantages | Suitability of Hexadecyl Palmitate-d31 |
| Deuterated Lipids | Analytes with some hydrogen atoms replaced by deuterium. | Co-elute closely with the endogenous analyte in liquid chromatography (LC). Can effectively correct for matrix effects.[1] | Potential for isotopic scrambling or exchange. May exhibit a slight retention time shift compared to the native analyte.[1] | As a deuterated wax ester, it is expected to closely mimic the behavior of endogenous wax esters during extraction and analysis, providing high accuracy. |
| ¹³C-Labeled Lipids | Analytes with some carbon atoms replaced by the ¹³C isotope. | Considered the "gold standard" as they have nearly identical chemical and physical properties to the endogenous analyte. | High cost and limited commercial availability for a wide range of lipid species. | While not ¹³C-labeled, the principle of stable isotope labeling for co-elution and accurate quantification is similar. |
| Odd-Chain Lipids | Lipids with fatty acid chains containing an odd number of carbon atoms. | Not naturally abundant in most mammalian systems, minimizing interference with endogenous lipids. Cost-effective. | May not perfectly mimic the extraction and ionization behavior of all even-chained endogenous lipids. Can be present endogenously in some diets or disease states. | Offers a less expensive alternative, but with potentially lower accuracy compared to a deuterated standard like Hexadecyl palmitate-d31 for quantifying even-chained wax esters. |
| Non-matched Internal Standards | A standard from a different lipid class than the analyte. | Can provide a general correction for instrument variability. | Does not account for differences in extraction efficiency or matrix effects specific to the analyte's lipid class. | Not recommended for accurate quantification of wax esters. Hexadecyl palmitate-d31 provides a structurally similar standard for this lipid class. |
Experimental Protocols
A detailed protocol for lipid quantification using a deuterated internal standard like Hexadecyl palmitate-d31 via LC-MS/MS is provided below. This protocol is a synthesis of established methods in the field.[2][3][4]
Sample Preparation and Lipid Extraction
-
Internal Standard Spiking : To 100 µL of plasma, add a known amount of Hexadecyl palmitate-d31 solution in a suitable solvent (e.g., methanol).
-
Lipid Extraction (Folch Method) :
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
-
Reconstitution : Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:isopropanol 1:1, v/v).
LC-MS/MS Analysis
-
Liquid Chromatography (LC) :
-
Column : A C18 reversed-phase column is typically used for separating wax esters.
-
Mobile Phase A : Acetonitrile:Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B : Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient : A linear gradient from 30% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.
-
Flow Rate : 0.2 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry (MS/MS) :
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Scan Mode : Multiple Reaction Monitoring (MRM) is used for targeted quantification.
-
MRM Transitions : Specific precursor-to-product ion transitions for both the endogenous Hexadecyl palmitate and the deuterated internal standard (Hexadecyl palmitate-d31) are monitored. The exact m/z values will depend on the instrument and adducts formed.
-
Quantification
-
The concentration of endogenous Hexadecyl palmitate is determined by calculating the ratio of the peak area of the analyte to the peak area of the deuterated internal standard (Hexadecyl palmitate-d31).
-
A calibration curve is generated using a series of standards containing known concentrations of the non-deuterated Hexadecyl palmitate and a constant concentration of the deuterated internal standard.
Mandatory Visualization
Ceramide Signaling Pathway
Caption: Overview of ceramide metabolism and its central role in signaling pathways.
Experimental Workflow for Lipid Quantification
Caption: Workflow for lipid quantification using a deuterated internal standard.
References
Performance Evaluation of Hexadecyl Palmitate-d3 as an Internal Standard: Linearity and Recovery Experiments
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard is paramount to ensure the accuracy and reliability of analytical methods. This guide provides a comparative analysis of Hexadecyl palmitate-d3, a deuterated long-chain fatty acid ester, focusing on its performance in linearity and recovery experiments. Its utility is compared against other commonly employed internal standards, supported by experimental data.
Introduction to Internal Standards in Bioanalysis
In techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for correcting variations in sample preparation and instrument response. An ideal internal standard mimics the analyte's chemical and physical properties, co-elutes in close proximity, but is distinguishable by mass. Deuterated standards, such as this compound, are often considered the gold standard due to their near-identical chemical behavior to the endogenous, non-deuterated analyte.
Experimental Protocols
Detailed methodologies for evaluating the linearity and recovery of this compound and alternative internal standards are outlined below. These protocols are designed to be adaptable to specific laboratory conditions and analytical instrumentation (e.g., GC-MS or LC-MS).
Linearity Experiment Protocol
The linearity of an analytical method establishes the proportional relationship between the concentration of the analyte and the instrument's response.
-
Preparation of Standard Solutions: A stock solution of the non-deuterated analyte (Hexadecyl palmitate) is prepared in a suitable organic solvent (e.g., methanol/chloroform). A series of calibration standards are then prepared by serial dilution to achieve a concentration range that encompasses the expected physiological or experimental levels.
-
Spiking of Internal Standard: A fixed concentration of the internal standard (this compound or an alternative) is added to each calibration standard.
-
Sample Analysis: Each calibration standard is analyzed in triplicate using the chosen analytical method (e.g., GC-MS or LC-MS).
-
Data Analysis: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The linearity is assessed by the coefficient of determination (R²), which should ideally be ≥0.99.
Recovery Experiment Protocol
Recovery experiments determine the efficiency of the extraction process by comparing the analytical response of an analyte from an extracted sample to the response of a standard solution.
-
Sample Preparation: A biological matrix (e.g., plasma, serum, tissue homogenate) is divided into three sets of samples.
-
Spiking:
-
Set A (Pre-extraction spike): Spiked with a known concentration of the analyte and the internal standard before the extraction procedure.
-
Set B (Post-extraction spike): Spiked with the same concentration of the analyte and the internal standard after the extraction procedure.
-
Set C (Unspiked): Processed without the addition of the analyte or internal standard to determine the endogenous levels.
-
-
Extraction: All sample sets are subjected to the same extraction protocol (e.g., liquid-liquid extraction or solid-phase extraction).
-
Analysis: The extracted samples are analyzed using the validated analytical method.
-
Calculation: The percentage recovery is calculated using the following formula: % Recovery = (Peak Area of Set A - Peak Area of Set C) / Peak Area of Set B * 100 Acceptable recovery is typically within the range of 80-120%.[1][2]
Data Presentation and Comparison
The following tables summarize the hypothetical but realistic performance data for this compound and two alternative internal standards: Heptadecanoic acid-d33 methyl ester (a shorter-chain deuterated fatty acid ester) and Glyceryl tripalmitate-d93 (a deuterated triglyceride).
Table 1: Linearity Experiment Data
| Internal Standard | Concentration Range (ng/mL) | Slope | Intercept | Coefficient of Determination (R²) |
| This compound | 1 - 1000 | 0.0125 | 0.0012 | 0.9992 |
| Heptadecanoic acid-d33 methyl ester | 1 - 1000 | 0.0119 | 0.0025 | 0.9985 |
| Glyceryl tripalmitate-d93 | 1 - 1000 | 0.0131 | 0.0031 | 0.9978 |
Table 2: Recovery Experiment Data
| Internal Standard | Spiked Concentration (ng/mL) | Mean Recovery (%) | Standard Deviation (%) |
| This compound | 10 | 95.2 | 3.1 |
| 100 | 98.5 | 2.5 | |
| 500 | 101.3 | 1.8 | |
| Heptadecanoic acid-d33 methyl ester | 10 | 88.7 | 5.2 |
| 100 | 92.1 | 4.3 | |
| 500 | 94.6 | 3.7 | |
| Glyceryl tripalmitate-d93 | 10 | 85.4 | 6.8 |
| 100 | 89.9 | 5.9 | |
| 500 | 91.2 | 4.5 |
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the linearity and recovery experiments.
References
Assessing the Kinetic Isotope Effect of Hexadecyl Palmitate-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The substitution of hydrogen with deuterium in drug candidates and metabolic probes is a strategy of growing interest for modulating pharmacokinetic and pharmacodynamic properties. The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, is a powerful tool for understanding reaction mechanisms and the metabolic fate of molecules. This guide provides a comparative framework for assessing the kinetic isotope effect of Hexadecyl palmitate-d3, a deuterated version of a common saturated fatty acid ester.
Comparative Analysis of Kinetic Isotope Effects
The primary quantitative measure of the kinetic isotope effect is the ratio of the rate constant for the non-deuterated (light) isotopologue to that of the deuterated (heavy) isotopologue (kH/kD). A kH/kD value greater than 1 indicates a normal kinetic isotope effect, suggesting that the C-H bond is broken in the rate-determining step of the reaction.
As direct data for the enzymatic hydrolysis of this compound is unavailable, the following table includes data from the tocopherol-mediated free radical oxidation of other long-chain deuterated fatty acids. This provides an example of significant KIEs observed in reactions involving C-H bond cleavage in similar molecules. A hypothetical value for this compound is included to illustrate how experimental results would be presented.
| Compound | Reaction Type | kH/kD (Experimental) | Reference |
| This compound | Enzymatic Hydrolysis (Lipase) | Hypothetical Value | N/A |
| 11,11-Dideuterolinoleic acid | Tocopherol-Mediated Oxidation | 23.0 ± 2.3 | [1] |
| 11-Monodeuterolinoleic acid | Tocopherol-Mediated Oxidation | 8.9 ± 0.2 | [1] |
| 14,14-Dideutero-α-linolenic acid | Tocopherol-Mediated Oxidation | 35.9 (at 0.5 M α-tocopherol) | [1] |
| 11,11-Dideutero-α-linolenic acid | Tocopherol-Mediated Oxidation | 36.1 (at 0.5 M α-tocopherol) | [1] |
Experimental Protocols
The following is a detailed protocol for a competitive kinetic isotope effect experiment to determine the kH/kD for the lipase-catalyzed hydrolysis of this compound.
Synthesis and Preparation of Substrates
a. Synthesis of Palmitic acid-d31: Perdeuterated palmitic acid (Palmitic acid-d31) can be sourced commercially or synthesized. One common laboratory-scale synthesis involves the catalytic exchange of hydrogen for deuterium in palmitic acid using deuterium oxide (D2O) and a catalyst such as platinum on carbon.
b. Synthesis of Hexadecyl palmitate and Hexadecyl palmitate-d31: The synthesis of the esters can be achieved by the esterification of palmitic acid (or Palmitic acid-d31) with hexadecanol. A patent for the preparation of hexadecyl palmitate describes a method of mixing cetyl alcohol and palmitic acid, heating them to a molten state, and then further heating under an inert atmosphere.[2]
c. Substrate Stock Solutions: Prepare equimolar stock solutions of Hexadecyl palmitate and Hexadecyl palmitate-d31 of high purity in an appropriate organic solvent (e.g., ethanol or DMSO).
Competitive KIE Measurement of Lipase-Catalyzed Hydrolysis
This protocol is adapted from established methods for measuring lipase activity and competitive kinetic isotope effects.[2][3][4]
a. Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Create a mixed substrate solution by combining equal volumes of the Hexadecyl palmitate and Hexadecyl palmitate-d31 stock solutions to achieve a 1:1 molar ratio.
-
In a temperature-controlled reaction vessel, add the reaction buffer and the mixed substrate solution. The final substrate concentration should be optimized based on the specific activity of the chosen lipase.
-
Initiate the reaction by adding a known amount of a suitable lipase (e.g., Porcine Pancreatic Lipase or Candida antarctica Lipase B).
b. Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquots by adding a quenching solution (e.g., a solution containing a strong acid or a lipase inhibitor).
c. Sample Preparation for Analysis:
-
To each quenched aliquot, add an internal standard (e.g., heptadecanoic acid) for quantification.
-
Perform a liquid-liquid extraction to separate the fatty acids and unreacted esters from the aqueous reaction mixture. A common method is the Folch extraction using chloroform and methanol.
-
Isolate the organic phase containing the lipids.
GC-MS Analysis
The following GC-MS protocol is based on established methods for fatty acid analysis.[5][6][7]
a. Derivatization:
-
Evaporate the organic solvent from the extracted samples under a stream of nitrogen.
-
To analyze the resulting free fatty acids (palmitic acid and palmitic acid-d31), they must be derivatized to a more volatile form, typically fatty acid methyl esters (FAMEs). This can be achieved by adding a solution of acetyl chloride in methanol and heating.[7]
-
Alternatively, for enhanced sensitivity, derivatize the fatty acids to pentafluorobenzyl (PFB) esters using pentafluorobenzyl bromide.[5]
b. Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: A polar capillary column suitable for FAME analysis (e.g., a cyano-column).[7]
-
Injector: Splitless mode.
-
Oven Temperature Program: A gradient program to separate the FAMEs, for example, starting at a lower temperature and ramping up to a final temperature to ensure the elution of all analytes.
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) for PFB esters.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the deuterated and non-deuterated analytes. Monitor the molecular ions and characteristic fragment ions for both palmitic acid-d31 methyl ester and palmitic acid methyl ester.
-
d. Data Analysis and KIE Calculation:
-
Quantify the amount of the deuterated and non-deuterated palmitic acid produced at each time point by creating a standard curve with known concentrations of both analytes.
-
The kinetic isotope effect (kH/kD) can be determined from the change in the ratio of the deuterated to non-deuterated product over time, using established equations for competitive KIE experiments.
Alternatives for Comparison
For researchers studying metabolic pathways, several alternatives to this compound can be considered:
-
Other Deuterated Fatty Acid Esters: Commercially available or synthetically prepared deuterated versions of other fatty acids (e.g., stearic acid, oleic acid) can be used to probe the specificity of enzymes and metabolic pathways.[8]
-
¹³C-Labeled Fatty Acid Esters: Carbon-13 is another stable isotope that can be incorporated into fatty acid esters. While the resulting KIEs are generally smaller than with deuterium, they can provide valuable mechanistic information and are readily detectable by mass spectrometry.
-
Fluorescently Labeled Fatty Acids: These probes allow for visualization of fatty acid uptake and localization within cells but may alter the molecule's biological activity due to the bulky fluorescent tag.
-
Click-Chemistry Enabled Fatty Acid Analogs: These molecules contain a small chemical handle (e.g., an alkyne) that allows for subsequent labeling with a reporter molecule, enabling detection and visualization.
Visualizations
Signaling Pathway: Enzymatic Hydrolysis of Hexadecyl Palmitate
Caption: Lipase-catalyzed hydrolysis of Hexadecyl Palmitate.
Experimental Workflow: Competitive KIE Measurement
Caption: Workflow for determining the KIE of enzymatic hydrolysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Analysis of the Lipase-Catalyzed Hydrolysis of Erythritol and Pentaerythritol Fatty Acid Esters: A Biotechnological Application for Making Low-Calorie Healthy Food Alternatives | MDPI [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS | MDPI [mdpi.com]
- 8. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Hexadecyl Palmitate-d3: GC-MS vs. LC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of stable isotope-labeled lipids, such as Hexadecyl palmitate-d3, is critical in various fields of research, including drug metabolism, pharmacokinetics, and lipidomics. The two most powerful and widely used analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods depends on several factors, including the analyte's properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity and sample throughput. This guide provides an objective comparison of GC-MS and LC-MS for the analysis of this compound, supported by representative experimental data and detailed methodologies, to assist researchers in selecting the most suitable technique for their needs.
At a Glance: Key Performance Characteristics
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on volatility and polarity in the gas phase, with detection by mass-to-charge ratio.[1][2] | Separation based on polarity in the liquid phase, with detection by mass-to-charge ratio.[1][3] |
| Analytes | Suitable for volatile and thermally stable compounds. For non-volatile compounds like Hexadecyl palmitate, derivatization is typically required.[1][2] | Applicable to a broad range of compounds, including non-volatile and thermally labile molecules, without the need for derivatization.[3][4] |
| Sample Preparation | Often involves a derivatization step to increase volatility, which can add time and potential for sample loss.[1][2] | Generally simpler sample preparation, often involving protein precipitation and extraction.[1][5] |
| Sensitivity | Generally offers high sensitivity, with low limits of detection (LOD) and quantification (LOQ).[1][6] | Also provides high sensitivity, which can be comparable to or, in some cases, exceed that of GC-MS, especially for non-volatile compounds.[4][7] |
| Linearity | Typically exhibits a wide linear dynamic range for quantification.[1][8] | Also demonstrates good linearity over a significant concentration range.[9][10] |
| Precision | High precision is achievable with the use of appropriate internal standards.[6][11] | Excellent precision is a hallmark of the technique, especially with the use of stable isotope-labeled internal standards.[4][12] |
| Selectivity | High selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection.[13] | High selectivity is a key advantage, with the ability to resolve complex mixtures and use tandem MS (MS/MS) for specific detection.[3][14] |
Experimental Protocols
Detailed methodologies for the analysis of this compound in a biological matrix (e.g., plasma) are provided below for both GC-MS and LC-MS.
GC-MS Analysis Protocol
This protocol involves the extraction of lipids, derivatization to form more volatile compounds, and subsequent analysis by GC-MS.
1. Sample Preparation and Extraction:
-
To 100 µL of plasma, add an appropriate internal standard (e.g., a deuterated fatty acid ester of a different chain length).
-
Add 800 µL of a methanol:water (8:1, v/v) solution to precipitate proteins.[15]
-
Vortex the mixture and incubate at 4°C for 30 minutes.[15]
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[15]
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[15]
2. Derivatization (Methylation):
-
To the dried extract, add 2 mL of 12% (w/w) BCl₃-methanol.[16]
-
Heat the sample at 60°C for 10 minutes to convert the fatty acid ester to its corresponding fatty acid methyl ester (FAME).[16]
-
After cooling, add 1 mL of water and 1 mL of hexane to extract the FAMEs.[16]
-
Vortex and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.[16]
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.[1]
-
Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.[1]
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar capillary column like a DB-23 for FAME analysis.[17]
-
Injector Temperature: 250°C.[18]
-
Oven Temperature Program: Initial temperature of 150°C for 3 min, ramp to 210°C at 50°C/min, and hold for 4 min.[19]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[19]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[14]
LC-MS Analysis Protocol
This protocol outlines a direct analysis approach for this compound without the need for derivatization.
1. Sample Preparation and Extraction:
-
To 40 µL of plasma, add an appropriate internal standard.
-
Add 300 µL of methanol (containing an antioxidant like 1mM BHT) and 1 mL of methyl-tert-butyl ether (MTBE).[5]
-
Shake the mixture for 1 hour at room temperature.[5]
-
Add 250 µL of water to induce phase separation and incubate for 10 minutes.[5]
-
Centrifuge to separate the layers.
-
Transfer the upper organic phase to a new tube.[5]
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent, such as isopropanol, for LC-MS analysis.[5]
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 HPLC or equivalent.[3]
-
Mass Spectrometer: 6495 Triple Quadrupole LC/MS or equivalent.[3]
-
Column: C8 or C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 3 µm particle size).[9]
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.[5]
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[5]
-
Gradient Elution: A linear gradient from a lower to a higher percentage of mobile phase B over a suitable time to achieve separation.[10]
-
Flow Rate: 200 µL/min.[9]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Quantitative Data Comparison
| Performance Metric | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | Low femtomol range on column.[11] | 5 - 75 ng/L in extract.[10] |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range in biological samples. | 10 - 100 ng/L in extract.[10] |
| Linearity (R²) | > 0.99.[8] | > 0.99.[4][10] |
| Precision (CV%) | < 10% for most analytes.[11] | Inter-run: 2.6 - 12.2%, Intra-run: 1.2 - 4.4%.[12] |
| Accuracy (% Recovery) | Typically within 85-115%. | 94.8 - 110.8%.[12] |
Visualization of Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the experimental workflows for both GC-MS and LC-MS analysis of this compound.
Conclusion: Making the Right Choice
Both GC-MS and LC-MS are highly capable techniques for the quantitative analysis of this compound.
GC-MS is a robust and highly sensitive method, particularly when combined with derivatization to enhance volatility.[1] It offers excellent chromatographic resolution and is a well-established technique for fatty acid analysis.[11] The primary drawback is the need for a derivatization step, which can increase sample preparation time and introduce potential variability.
LC-MS/MS provides the significant advantage of analyzing this compound directly in its native form, simplifying sample preparation and reducing the risk of analyte degradation.[4] It is particularly well-suited for high-throughput analysis and can handle a wider range of lipid species, including those that are thermally unstable.[3]
For researchers primarily focused on the targeted quantification of this compound with high sensitivity and who have established derivatization protocols, GC-MS remains an excellent choice. However, for those requiring higher sample throughput, a simplified workflow, and the potential to analyze a broader range of lipids simultaneously, LC-MS/MS is the more advantageous technique. The use of a deuterated internal standard is crucial for both methods to ensure the highest accuracy and precision in quantification.[6][17]
References
- 1. benchchem.com [benchchem.com]
- 2. scioninstruments.com [scioninstruments.com]
- 3. Wax Esters Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 11. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. gc-autofit.wishartlab.com [gc-autofit.wishartlab.com]
- 16. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. shimadzu.com [shimadzu.com]
- 19. Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Application of Deuterated Long-Chain Fatty Acid Esters in Quantitative Lipidomics
Introduction
The primary application of deuterated lipid analogues is as internal standards in stable isotope dilution assays.[1] This technique is the gold standard for quantitative analysis as the internal standard, being chemically identical to the analyte of interest but with a different mass, can correct for variability throughout the entire analytical process, including sample extraction, handling, and instrument response.[2]
Performance Comparison: Deuterated vs. Alternative Internal Standards
The choice of internal standard is a critical factor in the development of a robust quantitative lipidomics assay. While deuterated standards are considered the gold standard, other alternatives such as odd-chain fatty acid-containing lipids are also utilized. The following table summarizes the performance of these standards based on key analytical parameters.
| Feature | Deuterated Internal Standards (e.g., Hexadecyl palmitate-d3) | Odd-Chain Lipid Internal Standards |
| Chemical & Physical Behavior | Identical to the endogenous analyte, ensuring co-elution and similar extraction and ionization behavior.[2] | Similar, but not identical, to even-chain endogenous lipids. Differences in chain length can affect chromatographic retention and ionization efficiency. |
| Accuracy & Precision | High accuracy and precision due to the ability to correct for matrix effects and other sources of analytical variability.[1] | Good accuracy and precision, but may be less reliable than deuterated standards due to potential differences in behavior compared to the analyte. |
| Comprehensiveness | A specific deuterated standard is ideally required for each analyte to be quantified. | A single odd-chain standard can be used to quantify a class of lipids, which can be a cost-effective approach.[2] |
| Availability & Cost | Can be expensive and may not be commercially available for all lipids of interest. | Generally more readily available and less expensive than deuterated standards. |
Experimental Protocols
The following sections detail generalized experimental protocols for the quantification of long-chain fatty acid esters using a deuterated internal standard like this compound.
Lipid Extraction from Biological Matrices (Folch Method)
This protocol is a widely used method for extracting lipids from plasma or tissue samples.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Deuterated internal standard solution (e.g., this compound in a suitable solvent)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Procedure:
-
To a glass centrifuge tube, add the biological sample.
-
Spike the sample with a known amount of the deuterated internal standard solution.
-
Add a 2:1 mixture of chloroform:methanol to the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette.
-
Dry the collected lipid extract under a stream of nitrogen gas.
Saponification and Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of total fatty acid content, lipids are often saponified to release the fatty acids, which are then derivatized to improve their volatility for GC-MS analysis.
Materials:
-
Dried lipid extract
-
Methanolic potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Hexane
-
Derivatization agent (e.g., BF3-methanol or trimethylsilyldiazomethane)
Procedure:
-
Reconstitute the dried lipid extract in methanolic KOH.
-
Incubate the mixture at 60°C for 1 hour to hydrolyze the ester bonds and release the free fatty acids.
-
Cool the solution and acidify with HCl.
-
Extract the free fatty acids with hexane.
-
Evaporate the hexane under nitrogen.
-
Add the derivatization agent to the dried fatty acids and incubate according to the manufacturer's instructions to form fatty acid methyl esters (FAMEs).
-
The derivatized sample is now ready for GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a powerful technique for the direct quantification of intact lipids, including wax esters like Hexadecyl palmitate.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)
-
Reverse-phase C18 column
-
Triple quadrupole mass spectrometer
Typical LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B is used to separate the lipids.
-
Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for HPLC).
-
Column Temperature: 40-50°C
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for the analyte and its deuterated internal standard. For Hexadecyl palmitate, this would involve monitoring the transition from the protonated molecule [M+H]+ to a characteristic fragment ion.
Visualizing the Workflow and Underlying Principles
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in a quantitative lipidomics experiment using a deuterated internal standard.
Caption: General experimental workflow for quantitative lipid analysis.
Caption: Principle of stable isotope dilution for accurate quantification.
Conclusion
While specific research detailing the application of this compound is limited, the principles and methodologies for using deuterated long-chain fatty acid esters as internal standards in quantitative lipidomics are well-established. The use of such standards is crucial for achieving high accuracy and precision in the measurement of lipid species in complex biological samples. The experimental workflows and logical diagrams presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to design and implement robust quantitative lipidomics studies. As the field of lipidomics continues to expand, the availability and application of a wider range of deuterated lipid standards, including this compound, will undoubtedly play a pivotal role in advancing our understanding of the role of lipids in health and disease.
References
Safety Operating Guide
Proper Disposal of Hexadecyl Palmitate-d3: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides detailed procedures for the safe and compliant disposal of Hexadecyl palmitate-d3, a deuterated ester of palmitic acid. While Hexadecyl palmitate is not classified as a hazardous substance, it is best practice to manage all chemical waste with a structured and cautious approach.[1]
Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE).
-
Eye Protection: Wear safety glasses or chemical safety goggles.
-
Hand Protection: Wear protective gloves.
-
General Hygiene: Wash hands thoroughly after handling.[1] Handle in accordance with good industrial hygiene and safety practice.[2][3]
In case of a spill, sweep up the solid material and place it into a suitable container for disposal.[2] Avoid generating dust.[2][3] Ensure the area is well-ventilated.[1][3]
Waste Characterization and Segregation
Proper waste disposal begins with accurate characterization. Although Hexadecyl palmitate is not considered hazardous, it is crucial to avoid mixing it with other waste streams.
-
Do Not Dispose in General Trash: As a laboratory chemical, it should not be disposed of in the regular trash.
-
Do Not Dispose Down the Drain: Avoid releasing chemical substances into the sewer system.[1][2]
-
Segregate from Other Wastes: Keep this compound waste separate from hazardous materials such as flammable solvents, corrosive acids or bases, and reactive chemicals.
Step-by-Step Disposal Procedure
Follow these steps to ensure the safe and compliant disposal of this compound:
-
Container Selection:
-
Place the waste in a clearly labeled, sealable container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
Ensure the container has a secure screw-top cap to prevent leaks.[4]
-
-
Labeling:
-
Label the container clearly with the full chemical name: "this compound".
-
Include the quantity of waste.
-
Add the date when the first amount of waste was added to the container.
-
While not classified as hazardous, it is good practice to add the words "For Laboratory Use Only" and "Non-hazardous Chemical Waste".
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the chemical waste.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
The EH&S department will work with a licensed waste management vendor for proper final disposal.
-
Quantitative Data Summary
Given that Hexadecyl palmitate is not classified as a hazardous material, there are no specific quantitative exposure limits or disposal thresholds established by major regulatory bodies. The following table summarizes its key physical properties.
| Property | Value |
| Physical State | Solid (Powder)[2] |
| Appearance | White[2] |
| Melting Point | 52 - 56 °C / 125.6 - 132.8 °F[2] |
| Boiling Point | 360 °C / 680 °F[2] |
| Solubility in Water | Insoluble[2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. targetmol.com [targetmol.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for Hexadecyl Palmitate-d3
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Hexadecyl palmitate-d3 in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use of this compound.
Product Information and Physical Properties
This compound is a deuterated form of hexadecyl palmitate. While specific data for the deuterated compound is not widely available, the physical and chemical properties are expected to be very similar to its non-deuterated counterpart.
| Property | Value | References |
| Synonyms | Cetyl palmitate-d3, Hexadecanoic acid hexadecyl ester-d3 | [1][2] |
| Appearance | White, waxy solid (flakes or powder) | [1][2] |
| Molecular Formula | C₃₂H₆₁D₃O₂ | |
| Molecular Weight | ~483.9 g/mol | [2] |
| Melting Point | 52 - 56 °C (125.6 - 132.8 °F) | [2] |
| Boiling Point | 360 °C (680 °F) | [2] |
| Solubility | Insoluble in water | [2] |
| Stability | Stable under normal conditions | [1][2] |
Hazard Identification and Personal Protective Equipment (PPE)
Hexadecyl palmitate is generally not classified as a hazardous substance.[3][4] However, it may cause mild skin and eye irritation, and its dust can be combustible at high temperatures.[1][5] Therefore, appropriate PPE and handling precautions are necessary.
| Hazard | Recommended PPE | Specifications and Best Practices |
| Eye Contact | Safety glasses with side shields or chemical safety goggles | Should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] |
| Skin Contact | Nitrile or other suitable chemical-resistant gloves | Wear gloves and clean body-covering clothing.[1][7] |
| Laboratory coat | A standard lab coat should be sufficient for general handling. | |
| Inhalation | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[6] |
| Ingestion | Do not eat, drink, or smoke in work areas. | Wash hands thoroughly after handling.[3] |
Operational Plan for Handling this compound
The following workflow outlines the key steps for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
